Mitotane-13C12
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H10Cl4 |
|---|---|
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
1-chloro-4-[2,2-dichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
JWBOIMRXGHLCPP-WCGVKTIYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Mitotane-13C12: A Technical Guide to its Core Application in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mitotane-13C12, a stable isotope-labeled internal standard for the adrenocorticolytic drug, Mitotane (B1677208). The primary application of this compound is in the precise quantification of Mitotane in biological matrices, a critical component of therapeutic drug monitoring (TDM) for patients undergoing treatment for adrenocortical carcinoma (ACC) and Cushing's syndrome. This document details the primary clinical uses of Mitotane, its mechanism of action, pharmacokinetic profile, and the indispensable role of its isotopically labeled analogue in ensuring accurate and reliable patient management. Experimental protocols for bioanalytical assays and visualizations of key pathways are provided to support researchers and clinicians in the field.
Introduction to Mitotane
Mitotane (o,p'-DDD) is an adrenal cytotoxic agent and steroidogenesis inhibitor that has been a cornerstone in the management of adrenocortical carcinoma for over five decades.[1][2] It is the only drug approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of inoperable, functional, or nonfunctional ACC.[2][3] Mitotane is a derivative of the insecticide DDT and exerts a specific cytotoxic effect on the adrenal cortex.[3][4] Its use is also explored off-label for the management of Cushing's syndrome due to its ability to inhibit cortisol production.[3][5][6]
The therapeutic efficacy of Mitotane is closely linked to its plasma concentrations, with a narrow therapeutic window typically targeted between 14 and 20 mg/L.[7][8] Levels below this range may be sub-therapeutic, while concentrations exceeding 20 mg/L are associated with an increased risk of severe neurological and gastrointestinal toxicities.[7][8] This narrow therapeutic index, coupled with significant inter-individual pharmacokinetic variability, underscores the critical need for routine therapeutic drug monitoring.[9][10]
The Role of this compound as an Internal Standard
This compound is a stable isotope-labeled version of Mitotane, where twelve carbon atoms (¹²C) are replaced with their heavier isotope, carbon-13 (¹³C). This labeling does not alter the chemical properties of the molecule but increases its molecular weight.
The primary and essential use of this compound is as an internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11] An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation, extraction, and ionization.[12][13] By adding a known amount of this compound to patient samples prior to analysis, it is possible to accurately account for any analyte loss during sample processing and to correct for matrix effects in the mass spectrometer.[11][14] This ensures a high degree of accuracy and precision in the quantification of Mitotane levels in patient plasma or serum.[10][11]
Primary Use of Mitotane: Clinical Applications
Adrenocortical Carcinoma (ACC)
Mitotane is the standard of care for advanced and metastatic ACC and is also used as an adjuvant therapy after surgical resection to reduce the risk of recurrence.[2][15][16] It is often used in combination with chemotherapy regimens.[7] The goal of treatment is to slow tumor growth and control symptoms related to excess hormone production by the tumor.[15]
Cushing's Syndrome
In cases of Cushing's syndrome where surgical intervention is not feasible or has failed, Mitotane is used off-label to reduce cortisol production by the adrenal glands.[5][6][17][18] It can be used in combination with other steroidogenesis inhibitors.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data related to Mitotane's pharmacokinetics and clinical use.
Table 1: Pharmacokinetic Properties of Mitotane
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 30-40% | [3][20] |
| Therapeutic Plasma Concentration | 14-20 mg/L | [7][8] |
| Toxic Plasma Concentration | > 20 mg/L | [3][7] |
| Plasma Elimination Half-Life | 18-159 days | [3][20] |
| Primary Site of Distribution | Adipose tissue | [3] |
| Metabolism | Hepatic and extrahepatic | [3] |
| Major Metabolite | 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) | [3] |
Table 2: Clinical Efficacy of Mitotane in Adrenocortical Carcinoma
| Study/Endpoint | Result | Reference(s) |
| Objective Response Rate (Monotherapy) | 20.5% | [16] |
| Median Progression-Free Survival (Monotherapy) | 4.1 months | [16] |
| Median Overall Survival (Monotherapy) | 18.5 months | [16] |
| 5-Year Recurrence-Free Survival (Adjuvant, low-risk) | ~75% | [2] |
Mechanism of Action of Mitotane
The precise mechanism of action of Mitotane is not fully elucidated, but it is known to have a multi-faceted effect on the adrenal cortex.[3][8][21] It selectively destroys adrenocortical cells, leading to adrenal atrophy.[4][17] At a cellular level, Mitotane disrupts mitochondrial function, leading to apoptosis (programmed cell death).[7][21][22] It inhibits key enzymes involved in steroidogenesis, thereby reducing the production of cortisol and other adrenal steroids.[17][21]
Figure 1: Simplified signaling pathway of Mitotane's mechanism of action.
Experimental Protocols
Quantification of Mitotane in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the therapeutic drug monitoring of Mitotane.
Materials and Reagents:
-
Mitotane certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Drug-free human plasma
-
Volumetric flasks, pipettes, and microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Mitotane and this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the Mitotane stock solution to create working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 1 µg/mL).[23]
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of patient plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.[23]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[23]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[23]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9][11]
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto a suitable C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with a small percentage of formic acid.
-
Detect Mitotane and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantify Mitotane by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
-
Figure 2: Experimental workflow for Mitotane quantification.
Conclusion
This compound serves a critical, albeit indirect, role in the clinical management of patients treated with Mitotane. As a stable isotope-labeled internal standard, it is indispensable for the accurate and precise quantification of Mitotane in biological samples. This is paramount for effective therapeutic drug monitoring, allowing clinicians to optimize dosing regimens to maintain plasma concentrations within the narrow therapeutic window, thereby maximizing efficacy while minimizing the risk of severe toxicity. The continued availability and use of high-purity internal standards like this compound are essential for improving patient outcomes in the treatment of adrenocortical carcinoma and Cushing's syndrome.
References
- 1. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of mitotane in the management of adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. New Cushing's syndrome treatments 2025 | Everyone.org [everyone.org]
- 6. Cushing syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chiron.no [chiron.no]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acibademhealthpoint.com [acibademhealthpoint.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Mitotane - Wikipedia [en.wikipedia.org]
- 18. Mitotane, metyrapone, and ketoconazole combination therapy as an alternative to rescue adrenalectomy for severe ACTH-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. What is Mitotane used for? [synapse.patsnap.com]
- 23. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Mitotane and its Stable Isotope-Labeled Analog for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Mitotane. Furthermore, it details the application of its stable isotope-labeled analog, Mitotane-d8, which serves as a crucial internal standard in quantitative analyses, a role often fulfilled by 13C-labeled compounds as requested. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical monitoring of Mitotane.
Chemical Structure and Properties
Mitotane, chemically known as 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene and often referred to as o,p'-DDD, is a derivative of the insecticide DDT. Its stable isotope-labeled counterpart, Mitotane-d8, is structurally identical with the exception of eight hydrogen atoms being replaced by deuterium. This isotopic substitution renders it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug while being distinguishable by its higher mass.
Table 1: Physicochemical Properties of Mitotane
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₀Cl₄ | [1] |
| Average Molecular Weight | 320.041 g/mol | [1] |
| Monoisotopic Mass | 317.953661148 Da | [1] |
| Melting Point | 76 to 78 °C | [2] |
| Water Solubility | 0.1 mg/L (at 25 °C) | [3] |
| LogP (Octanol/Water) | 6 | [3] |
| Physical State | Solid | [1] |
Table 2: Properties of Mitotane-d8 (Internal Standard)
| Property | Value | Note |
| Chemical Formula | C₁₄H₂D₈Cl₄ | Deuterated analog of Mitotane |
| Primary Use | Internal Standard for quantitative analysis (LC-MS/MS) | [3][4][5][6] |
| Key Advantage | Nearly identical physicochemical properties to Mitotane, ensuring accurate quantification | [6] |
Mechanism of Action and Signaling Pathways
Mitotane is the only drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of adrenocortical carcinoma (ACC).[3] Its primary mechanism of action is the selective destruction of adrenal cortex cells and the inhibition of steroidogenesis.[1][7]
The cytotoxic effects of Mitotane are dose-dependent and lead to the rupture of mitochondrial membranes, particularly in the zona fasciculata and zona reticularis of the adrenal cortex.[1] This leads to a disruption of adrenal steroid production. Mitotane is known to inhibit several key enzymes in the steroidogenesis pathway, including:
-
Cholesterol side-chain cleavage enzyme (P450scc, CYP11A1)
-
11β-hydroxylase (CYP11B1)
-
18-hydroxylase (aldosterone synthase, CYP11B2)
-
3β-hydroxysteroid dehydrogenase (3β-HSD)[2]
The inhibition of these enzymes results in a significant reduction in the synthesis of cortisol and other corticosteroids.
Pharmacokinetic Properties
Mitotane exhibits a challenging pharmacokinetic profile, which necessitates therapeutic drug monitoring to ensure efficacy while minimizing toxicity.[6]
Table 3: Pharmacokinetic Parameters of Mitotane
| Parameter | Value | Source(s) |
| Oral Bioavailability | 30-40% | [3] |
| Primary Distribution Site | Fat tissue | [1] |
| Metabolism | Extensively metabolized in the liver and extrahepatic tissues | [1] |
| Major Metabolite | 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) | [1] |
| Elimination Half-Life | 18 to 159 days | [1] |
| Therapeutic Plasma Concentration | 14-20 mg/L | [6][8] |
| Toxic Plasma Concentration | >20 mg/L | [8] |
Experimental Protocols
The quantification of Mitotane in biological matrices, such as human plasma, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard like Mitotane-d8.[3][4][6]
Detailed Protocol for Mitotane Quantification in Human Plasma using LC-MS/MS
This protocol is a representative example based on established methodologies.[4][5][6]
4.1. Materials and Reagents
-
Mitotane certified reference material
-
Mitotane-d8 certified reference material
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
HPLC vials and caps
4.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Mitotane in methanol to a final volume of 10 mL.
-
Accurately weigh and dissolve 10 mg of Mitotane-d8 in methanol to a final volume of 10 mL.
-
-
Mitotane Spiking Solutions:
-
Prepare serial dilutions of the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working solutions for calibration standards and quality controls (QCs).
-
-
Internal Standard Working Solution (5 µg/mL):
-
Dilute the Mitotane-d8 stock solution with methanol.
-
4.3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each calibration standard, QC, and unknown plasma sample.
-
Pipette 100 µL of plasma into the corresponding tube.
-
Add 20 µL of the Internal Standard Working Solution (5 µg/mL Mitotane-d8) to each tube.
-
Vortex each tube for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[5]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
4.4. LC-MS/MS Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Mitotane and Mitotane-d8 need to be optimized for the specific instrument used.
4.5. Data Analysis
Quantification is achieved by calculating the peak area ratio of Mitotane to Mitotane-d8 and comparing it against a calibration curve prepared in the same biological matrix.[5]
Conclusion
Mitotane remains a cornerstone in the treatment of adrenocortical carcinoma. Its complex pharmacokinetic profile underscores the importance of therapeutic drug monitoring. The use of stable isotope-labeled internal standards, such as Mitotane-d8, in conjunction with LC-MS/MS, provides a robust, sensitive, and specific method for the accurate quantification of Mitotane in biological samples. This technical guide offers a foundational understanding of Mitotane's properties and a detailed protocol for its analysis, which can be adapted by researchers and clinicians to optimize patient care and advance research in this field.
References
- 1. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Mitotane in Adrenocortical Carcinoma - Review and State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitotane-¹³C₁₂: A Technical Guide to Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Mitotane-¹³C₁₂, an isotopically labeled internal standard crucial for the accurate quantification of Mitotane (B1677208) in biological matrices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Certificate of Analysis: Specifications and Data
A certificate of analysis (CoA) for Mitotane-¹³C₁₂ outlines the quality control testing and specifications the compound must meet. While a specific CoA for Mitotane-¹³C₁₂ is not publicly available, this section provides typical specifications based on the analysis of the unlabeled Mitotane and common standards for isotopically labeled compounds.
Table 1: Typical Certificate of Analysis for Mitotane-¹³C₁₂
| Parameter | Specification | Typical Analytical Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity (Chemical) | ≥99.0% | HPLC/UV, GC-MS |
| Purity (Isotopic) | ≥99% ¹³C incorporation | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL) | Visual Inspection |
Experimental Protocols for Purity Assessment
Accurate determination of the chemical and isotopic purity of Mitotane-¹³C₁₂ is essential for its use as an internal standard. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is suitable for determining the chemical purity of Mitotane-¹³C₁₂ and detecting any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used[1].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: A stock solution of Mitotane-¹³C₁₂ is prepared in a suitable solvent such as methanol (B129727) or acetonitrile and diluted to an appropriate concentration.
-
Analysis: The sample is injected into the HPLC system, and the peak area of Mitotane-¹³C₁₂ is compared to the total peak area of all components to determine purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity
GC-MS is a powerful technique for both chemical and isotopic purity assessment due to its high resolution and sensitivity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source[2][3].
-
Column: A fused-silica capillary column is typically used[3].
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: The sample is dissolved in a volatile solvent like ethyl acetate. For plasma samples, a deproteination and liquid-liquid extraction would be performed[2][3].
-
Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of the Mitotane-¹³C₁₂ peak is analyzed to confirm its identity and determine the isotopic enrichment by comparing the abundance of the ¹³C-labeled ions to any unlabeled counterparts.
Signaling Pathways and Mechanism of Action
Mitotane is a cytotoxic drug primarily used in the treatment of adrenocortical carcinoma (ACC)[4]. Its mechanism of action is complex, involving the disruption of mitochondrial function and steroidogenesis within the adrenal cortex[4][5][6][7].
Analytical Workflow for Purity Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of Mitotane-¹³C₁₂ purity.
Caption: Workflow for Mitotane-¹³C₁₂ purity analysis.
Molecular Mechanism of Mitotane in Adrenocortical Carcinoma
Mitotane exerts its adrenolytic effects through multiple pathways, primarily targeting mitochondria and disrupting steroidogenesis. Key molecular events in ACC, such as overexpression of IGF2 and mutations in TP53 and β-catenin, create a cellular environment that can be targeted by Mitotane[8]. The drug interferes with the ACTH/cAMP signaling pathway, which is crucial for adrenal cell function[5].
Caption: Mitotane's mechanism in adrenocortical carcinoma.
This guide provides a foundational understanding of the analytical chemistry and molecular pharmacology of Mitotane-¹³C₁₂. For further details, consulting the referenced literature is recommended.
References
- 1. A new simple HPLC method for measuring mitotane and its two principal metabolites Tests in animals and mitotane-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mitotane? [synapse.patsnap.com]
- 5. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pathways of human adrenocortical carcinoma - translating cell signalling knowledge into diagnostic and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Mitotane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms of Mitotane, a cornerstone therapy for adrenocortical carcinoma (ACC), in in vitro settings. It details the drug's impact on cellular processes, summarizes key quantitative data, and provides detailed experimental protocols and visual representations of its action.
Core Mechanisms of Action
Mitotane exerts its adrenolytic and steroidogenesis-inhibiting effects through a multi-faceted mechanism primarily targeting the mitochondria and endoplasmic reticulum (ER) of adrenocortical cells. In vitro studies have elucidated several key pathways and molecular targets that contribute to its cytotoxicity.
The primary mechanisms of Mitotane's action identified in in vitro experiments include:
-
Mitochondrial Disruption: Mitotane directly targets mitochondria, leading to depolarization of the mitochondrial membrane, rupture of mitochondrial membranes, and inhibition of key enzymes involved in steroidogenesis and cellular respiration.[1][2][3][4][5] This disruption is a central event that triggers downstream apoptotic pathways.[6]
-
Inhibition of Steroidogenesis: The drug significantly impairs the production of steroid hormones by inhibiting crucial cytochrome P450 enzymes located in the mitochondria and endoplasmic reticulum.[1][2][4][7] This includes the downregulation of genes such as STAR, CYP11A1, CYP11B1, CYP11B2, and CYP21A2.[1][4][8]
-
Induction of Endoplasmic Reticulum (ER) Stress: A key molecular target of Mitotane is the enzyme Sterol-O-acyltransferase 1 (SOAT1).[4][7][9] Inhibition of SOAT1 leads to an accumulation of free cholesterol and other lipids, inducing significant ER stress.[4][7][9] This, in turn, activates the unfolded protein response (UPR) and pro-apoptotic signaling pathways, including the ATF4/ATF3 axis.[10]
-
Apoptosis Induction: The culmination of mitochondrial dysfunction and ER stress is the induction of apoptosis.[6] Mitotane treatment leads to the activation of executioner caspases, such as caspase-3 and -7, ultimately leading to programmed cell death.[2][3][11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Mitotane, providing a comparative overview of its effects on cell viability and steroidogenesis.
Table 1: IC50 Values of Mitotane in Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Culture Conditions | Reference |
| H295R | 24 h | 11.7 (95% CI: 8.9–15.4) | Serum-free | [12] |
| H295R | 24 h | 121.4 (95% CI: 85.43-172.4) | 10% FBS | [12] |
| SW13 | 24 h | 10.83 (95% CI: 8.579-13.66) | Serum-free | [12] |
| SW13 | 24 h | 121.4 (95% CI: 85.43 to 172.4) | 10% FBS | [12] |
| H295R | 48 h | ~20 | Not specified | [13] |
| HAC-15 (control) | Not specified | 39.4 ± 6.2 | Not specified | [14] |
| HAC-15 (resistant) | Not specified | 102.2 ± 7.3 | Not specified | [14] |
Table 2: Effect of Mitotane on Steroid Hormone Production in NCI-H295R Cells
| Hormone | Mitotane Concentration | Incubation Time | % Inhibition | Reference |
| Cortisol | 2-4 mg/L (6.25-12.5 µM) | 24 h | ~80% | [2] |
| DHEAS | 2-4 mg/L (6.25-12.5 µM) | 24 h | ~80% | [2] |
| DHEAS | 32 mg/L (100 µM) | 24 h | ~95% | [2] |
| Cortisol | 40 µM | Not specified | Significant inhibition | [1] |
| Progesterone | 25 µM | 48 h | ~47% (with Rosuvastatin) | [8] |
| 17-hydroxyprogesterone | 25 µM | 48 h | ~37% (with Rosuvastatin) | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the mechanism of action of Mitotane.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[15][16][17]
1. Materials:
-
Adherent ACC cells (e.g., NCI-H295R, SW13)
-
96-well tissue culture plates
-
Complete culture medium
-
Mitotane stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Mitotane in complete culture medium. Remove the old medium from the wells and add 100 µL of the Mitotane dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for Mitotane).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of Mitotane concentration to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol is based on commercially available luminescent caspase-3/7 assays.[18][19]
1. Materials:
-
ACC cells
-
White-walled 96-well plates (for luminescence assays)
-
Complete culture medium
-
Mitotane stock solution
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of Mitotane as described in the cell viability assay protocol.
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle control.
Steroid Hormone Measurement (Cortisol ELISA)
This protocol outlines a general procedure for measuring cortisol levels in cell culture supernatant using a competitive ELISA kit.[20][21][22][23][24]
1. Materials:
-
ACC cells (e.g., NCI-H295R)
-
24-well or 48-well tissue culture plates
-
Complete culture medium
-
Mitotane stock solution
-
Cortisol ELISA kit (containing pre-coated microplate, cortisol standards, HRP-conjugated cortisol, substrate, stop solution, and wash buffer)
-
Microplate reader
2. Procedure:
-
Cell Culture and Treatment: Seed NCI-H295R cells in 24-well or 48-well plates and allow them to adhere. Treat the cells with different concentrations of Mitotane in fresh culture medium.
-
Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure: a. Prepare cortisol standards and samples according to the kit instructions. b. Add standards, controls, and collected supernatants to the appropriate wells of the pre-coated microplate. c. Add the HRP-conjugated cortisol to each well. d. Incubate the plate as per the manufacturer's instructions to allow for competitive binding. e. Wash the wells multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cortisol in the sample. g. Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of cortisol in the cell culture supernatants.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in Mitotane's in vitro mechanism of action.
Caption: Mitotane's multifaceted mechanism of action in adrenocortical carcinoma cells.
Caption: General experimental workflow for in vitro studies of Mitotane.
Caption: Mitotane's inhibitory effects on the steroidogenesis pathway.
References
- 1. Mitotane exhibits dual effects on steroidogenic enzymes gene transcription under basal and cAMP-stimulating microenvironments in NCI-H295 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitotane Inhibits Sterol-O-Acyl Transferase 1 Triggering Lipid-Mediated Endoplasmic Reticulum Stress and Apoptosis in Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotane activates ATF4/ATF3 axis triggering endoplasmic reticulum stress in adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Generation and characterization of a mitotane-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. promega.com [promega.com]
- 20. sceti.co.jp [sceti.co.jp]
- 21. medimabs.com [medimabs.com]
- 22. novamedline.com [novamedline.com]
- 23. raybiotech.com [raybiotech.com]
- 24. abcam.com [abcam.com]
Navigating the Landscape of Mitotane-13C12: A Technical Guide for Researchers
An In-depth Exploration of Isotopic Mitotane for Advanced Research Applications, Acknowledging the Prevalent Availability of Mitotane-13C6
For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a deeper understanding of drug metabolism, pharmacokinetics, and mechanism of action. This technical guide provides a comprehensive overview of Mitotane, with a special focus on its isotopically labeled forms. While the specific request was for Mitotane-13C12, our extensive research indicates that the most readily available and utilized carbon-13 labeled variant is Mitotane-13C6 . This guide will therefore focus on Mitotane and Mitotane-13C6, providing supplier and purchasing information, technical data, experimental protocols, and a detailed examination of its signaling pathways.
Supplier and Purchasing Information
Acquiring high-quality Mitotane and its isotopically labeled analog is the first step in rigorous scientific investigation. Several reputable suppliers offer these compounds for research purposes. Below is a summary of key suppliers and their product offerings.
Table 1: Supplier Information for Mitotane and Mitotane-13C6
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | Mitotane-13C6 | HY-13690S | >98% | 1 mg, 5 mg |
| Mitotane | HY-13690 | >98% | 100 mg, 500 mg | |
| Cayman Chemical | Mitotane | 18651 | ≥98% | 50 mg, 100 mg, 500 mg |
| Selleck Chemicals | Mitotane | S1732 | ≥99% (HPLC) | 100 mg, 500 mg, 1 g |
| RayBiotech | Mitotane | 230-30064 | 99.96% | 100 mg, 500 mg |
| USP | Mitotane (Reference Standard) | 1445007 | N/A | 500 mg |
It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.
Technical Data
A thorough understanding of the physicochemical properties of Mitotane and its labeled form is essential for experimental design and data interpretation.
Table 2: Technical Data for Mitotane and Mitotane-13C6
| Property | Mitotane | Mitotane-13C6 |
| Chemical Formula | C₁₄H₁₀Cl₄ | C₈¹³C₆H₁₀Cl₄ |
| Molecular Weight | 320.04 g/mol | 326.06 g/mol |
| CAS Number | 53-19-0 | N/A |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO |
| Storage | -20°C | -20°C |
| Purity | Typically ≥98% | Typically >98% |
Experimental Protocols
The following protocols are synthesized from various research publications and provide a framework for conducting key experiments with Mitotane. These can be adapted for use with Mitotane-13C6 to trace its metabolic fate and cellular interactions.
Cell Viability and Cytotoxicity Assay in H295R Cells
This protocol outlines a method to determine the cytotoxic effects of Mitotane on the human adrenocortical carcinoma cell line H295R.
Materials:
-
H295R cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Mitotane (and/or Mitotane-13C6) stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed H295R cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of Mitotane from a stock solution in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing different concentrations of Mitotane (e.g., 0, 10, 25, 50, 100 µM).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at 570 nm.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The absorbance of the colored formazan product is measured at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the Mitotane concentration.
Steroidogenesis Inhibition Assay
This protocol is designed to assess the inhibitory effect of Mitotane on steroid hormone production in H295R cells.
Materials:
-
H295R cells cultured as described above
-
Mitotane (and/or Mitotane-13C6)
-
Forskolin (B1673556) or Angiotensin II (to stimulate steroidogenesis)
-
ELISA kits for cortisol, aldosterone, or other steroids of interest
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates and grow to near confluence.
-
Pre-treatment: Replace the medium with serum-free medium and pre-treat the cells with various concentrations of Mitotane for 24 hours.
-
Stimulation: After pre-treatment, add a stimulating agent like forskolin (e.g., 10 µM) to the wells to induce steroidogenesis and co-incubate with Mitotane for another 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of cortisol, aldosterone, or other relevant steroids in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the steroid levels in Mitotane-treated wells to those in the vehicle-treated (stimulated) control wells to determine the extent of inhibition.
In Vitro Metabolism Study using Mitotane-13C6
This protocol provides a general workflow for studying the metabolism of Mitotane using its 13C-labeled form in a cell-based system.
Materials:
-
H295R cells or other relevant cell lines
-
Mitotane-13C6
-
Cell lysis buffer
-
Organic solvents for extraction (e.g., acetonitrile, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Treatment: Treat the cells with Mitotane-13C6 at a desired concentration and for various time points.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a suitable organic solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted samples using a high-resolution LC-MS system.
-
Develop a chromatographic method to separate Mitotane-13C6 from its potential metabolites.
-
Use the mass spectrometer to detect and identify the parent compound and its metabolites based on their specific mass-to-charge ratios (m/z). The 13C label will result in a predictable mass shift in the metabolites compared to their unlabeled counterparts.
-
-
Data Analysis: Identify and quantify the metabolites of Mitotane-13C6. This information can be used to elucidate the metabolic pathways of Mitotane.
Signaling Pathways and Mechanism of Action
Mitotane exerts its adrenolytic and steroidogenesis-inhibiting effects through a multi-faceted mechanism of action, primarily targeting the adrenal cortex. The key signaling pathways affected are detailed below.
Inhibition of Steroidogenesis
Mitotane disrupts the synthesis of steroid hormones at multiple enzymatic steps within the adrenal cortex. This is a primary mechanism for its therapeutic effect in adrenocortical carcinoma.[1]
Caption: Mitotane's inhibition of key enzymes in the steroidogenesis pathway.
Induction of Apoptosis via SOAT1 Inhibition and ER Stress
A significant aspect of Mitotane's cytotoxic effect involves the inhibition of the enzyme Sterol O-acyltransferase 1 (SOAT1).[2] This leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER), causing ER stress and subsequently triggering apoptosis.
Caption: Mitotane-induced apoptosis through SOAT1 inhibition and ER stress.
Mitochondrial Disruption and Cytotoxicity
Mitotane also directly targets mitochondria, leading to their dysfunction and contributing to its cytotoxic effects. This involves the disruption of the mitochondrial respiratory chain and the induction of the intrinsic apoptotic pathway.[1]
Caption: Mitotane's induction of apoptosis via mitochondrial disruption.
Conclusion
This technical guide serves as a foundational resource for researchers working with Mitotane and its isotopically labeled forms. While the search for a this compound supplier was not fruitful, the readily available Mitotane-13C6 provides a powerful tool for in-depth metabolic and mechanistic studies. The provided information on suppliers, technical specifications, experimental protocols, and key signaling pathways is intended to facilitate the design and execution of robust and insightful research in the fields of cancer biology and drug development. As our understanding of Mitotane's complex mechanism of action continues to evolve, the use of stable isotope-labeled compounds will undoubtedly play a pivotal role in uncovering new therapeutic strategies.
References
Solubility and stability of Mitotane-13C12 in organic solvents
An In-depth Technical Guide on the Solubility and Stability of Mitotane-13C12 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD), an adrenal cytotoxic agent, is a critical therapy for adrenocortical carcinoma.[1][2] Its isotopically labeled counterpart, this compound, serves as an essential internal standard in pharmacokinetic and metabolic studies, where its purity and stability are paramount for accurate quantification. This guide provides a comprehensive overview of the solubility and stability of Mitotane in common organic solvents. It is important to note that while specific data for this compound is not extensively available in public literature, the physicochemical properties of heavy-atom isotopologues are generally considered to be nearly identical to their unlabeled counterparts. Therefore, the data presented for Mitotane can be reliably used as a proxy for this compound.
Quantitative Solubility Data
Mitotane is a lipophilic molecule, exhibiting good solubility in various organic solvents but poor solubility in aqueous solutions.[3][4] The following table summarizes the quantitative solubility data for Mitotane in several common organic solvents. Discrepancies in reported values may be attributed to different experimental conditions, such as temperature and analytical methodology.
| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 | Not Specified | [3] |
| 64 | 25 | [5] | |
| 20 | Not Specified | ||
| Ethanol | ~20 | Not Specified | [3] |
| 64 | 25 | [5] | |
| Dimethylformamide (DMF) | ~30 | Not Specified | [3] |
| Acetone | 50 | Not Specified | [1] |
| Carbon Tetrachloride | Soluble | Not Specified | [1][6] |
Stability Profile in Organic Solvents
The table below summarizes the findings from forced degradation studies on Mitotane.
| Stress Condition | Methodology | Observation | Source(s) |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | Considerable degradation observed. | [7] |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | No significant degradation observed. | [7] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | No significant degradation observed. | [7] |
| Thermal Degradation | 105°C for 24 hours | No significant degradation observed. | [7] |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours | No significant degradation observed. | [7] |
| Solution Stability | Stored in diluent (acetonitrile and water) at room temperature for 48 hours | Found to be stable. | [7][8] |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol outlines a generalized procedure for determining the thermodynamic solubility of this compound in an organic solvent.[1]
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is achieved.[1]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.[1]
-
Equilibration: Seal the vial tightly and place it in a shaking incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: After equilibration, allow the vial to stand at the set temperature to let the undissolved solid settle. If necessary, centrifuge the vial to facilitate the separation of the solid and liquid phases.[1]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to prevent overestimated solubility values.[1]
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the working range of the chosen analytical method.[1]
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis Spectrophotometry.[1]
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL.[1]
Caption: Workflow for Solubility Determination.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol describes a generalized procedure for assessing the stability of this compound in an organic solvent under various stress conditions.[7][8]
Objective: To evaluate the degradation of this compound in a specific organic solvent under defined stress conditions over time.
Materials:
-
This compound solution in the organic solvent of interest
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile)[8]
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Temperature-controlled chambers/baths
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.
-
Application of Stress Conditions:
-
Control: Keep a portion of the stock solution at a controlled, non-stress condition (e.g., refrigerated and protected from light).
-
Thermal Stress: Expose the solution to elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Photolytic Stress: Expose the solution to UV and/or visible light in a photostability chamber.
-
Acidic/Basic Hydrolysis: Add a small volume of acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution to the stock solution and incubate at a specified temperature.
-
Oxidative Degradation: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Sample Preparation: If necessary, neutralize the acid/base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
A typical HPLC method for Mitotane analysis might use a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate) and acetonitrile (B52724) in an isocratic or gradient elution mode.[8]
-
Detection is typically performed using a UV detector at around 230 nm.[8][9]
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Ensure mass balance by comparing the decrease in the parent drug peak area with the total area of the degradation product peaks.[8]
-
Caption: Workflow for Stability Assessment.
Conclusion
This technical guide provides essential information on the solubility and stability of Mitotane, which can be extrapolated to its 13C12 labeled form. The provided data tables and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound, enabling them to handle, formulate, and analyze this compound with greater confidence and precision. The key takeaway is the good solubility of Mitotane in common organic solvents like DMSO, ethanol, and DMF, and its notable susceptibility to degradation under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unraveling the Adrenolytic Action: A Technical Guide to Mitotane-¹³C₁₂ in Adrenocortical Carcinoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Mitotane (B1677208), with a special focus on the potential applications of its stable isotope-labeled form, Mitotane-¹³C₁₂, in the research of adrenocortical carcinoma (ACC). Mitotane is the only FDA-approved drug for the treatment of ACC, yet its precise mechanisms of action and the drivers of therapeutic resistance remain areas of active investigation.[1][2] The use of isotopically labeled Mitotane offers a powerful tool to dissect its metabolic fate and cellular targets, ultimately paving the way for more effective therapeutic strategies.
The Core of Mitotane's Action: A Multi-pronged Attack on ACC Cells
Mitotane exerts its adrenolytic and anti-tumor effects through a complex and multifaceted mechanism, primarily targeting the mitochondria and disrupting key cellular processes.[1][2] Its action involves the deregulation of cytochrome P450 enzymes, depolarization of mitochondrial membranes, and the accumulation of free cholesterol, which collectively lead to cell death.[1]
Mitochondrial Disruption and Inhibition of Steroidogenesis
The adrenal cortex is uniquely susceptible to Mitotane due to the high concentration of enzymes involved in steroidogenesis and cholesterol metabolism within these cells.[1] Mitotane directly interacts with and inhibits mitochondrial cytochrome P450 enzymes crucial for steroid hormone synthesis, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP11B1 (11β-hydroxylase), and CYP21A2 (21-hydroxylase).[1][2] This leads to a significant reduction in the production of cortisol and other steroids.[2][3] Furthermore, Mitotane treatment causes depolarization and rupture of mitochondrial membranes, further impairing cellular function.[1][2]
Dysregulation of Cholesterol Homeostasis
A key aspect of Mitotane's cytotoxicity is its ability to induce the accumulation of free cholesterol.[1] It achieves this by inhibiting the enzyme Sterol O-acyltransferase 1 (SOAT1), which is responsible for esterifying free cholesterol into a storage form.[2] The resulting buildup of free cholesterol leads to endoplasmic reticulum (ER) stress and ultimately apoptosis.[1]
Induction of Apoptosis
Mitotane has been shown to induce apoptosis in ACC cell lines.[4][5] This programmed cell death is triggered by the aforementioned mitochondrial dysfunction and ER stress. Studies have demonstrated that Mitotane treatment leads to the activation of caspases, key executioner enzymes in the apoptotic cascade.[3] Specifically, an increase in caspase-3 and -7 activities has been observed in the NCI-H295R ACC cell line following Mitotane exposure.[3] Additionally, Mitotane has been shown to affect the expression of apoptosis-related genes, such as the pro-apoptotic Bid gene.[4]
Mitotane-¹³C₁₂: A Tool for Deeper Mechanistic Insights
While extensive research has been conducted on Mitotane, the use of its stable isotope-labeled counterpart, Mitotane-¹³C₁₂, remains largely unexplored in published literature. However, the principles of isotopic labeling provide a clear framework for its potential applications in advancing our understanding of this drug.
¹³C is a non-radioactive, heavy isotope of carbon. Incorporating ¹² ¹³C atoms into the Mitotane molecule would create a tracer that can be distinguished from its naturally occurring counterpart by mass spectrometry. This would enable researchers to:
-
Trace the Metabolic Fate: Precisely track the uptake, metabolism, and excretion of Mitotane in ACC cell lines. This would allow for the definitive identification and quantification of its metabolites, such as o,p'-DDA and o,p'-DDE, and clarify their respective roles in the drug's efficacy and toxicity.[1]
-
Elucidate Target Engagement: Identify the specific cellular macromolecules (proteins, lipids, DNA) that Mitotane and its metabolites bind to. This could uncover novel targets and mechanisms of action.
-
Perform Metabolic Flux Analysis: Quantify the impact of Mitotane on various metabolic pathways within ACC cells. By tracing the flow of ¹³C atoms from labeled Mitotane through interconnected metabolic networks, researchers could gain a dynamic understanding of its effects on cellular metabolism beyond steroidogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies on Mitotane in ACC cell lines.
| Cell Line | Mitotane Concentration | Effect | Reference |
| H295R | 20 mg/l (62.5 µM) | 20% decrease in cell viability after 24h | [6] |
| H295R | 50 µM | Significant reduction in viability at 6 and 24 hours | [7] |
| HAC15 | 200 µM | Significant reduction in viability at 24 hours | [7] |
| HAC-15 (Mitotane-resistant clones) | IC50 of 102.2 ± 7.3 µM | - | [8] |
| HAC-15 (control clones) | IC50 of 39.4 ± 6.2 µM | - | [8] |
| Gene/Protein | Cell Line | Mitotane Treatment | Change in Expression/Activity | Reference |
| CYP11A1 mRNA | NCI-H295R | 24 hours | Decreased | [3] |
| CYP17A1 mRNA | NCI-H295R | 24 hours | Decreased | [3] |
| HSD3B1, HSD3B2, CYP21A2 | NCI-H295R | 48 and 72 hours | Underexpressed | [9] |
| GDF15, ALDH1L2, TRIB3, SERPINE2 | NCI-H295R | 48 and 72 hours | Overexpressed | [9] |
| Caspase-3 and -7 | NCI-H295R | 24 hours | Increased activity | [3] |
| Pro-apoptotic Bid gene | ACC cells | Not specified | Increased expression | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of Mitotane on ACC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ACC cell line (e.g., H295R)
-
Complete culture medium
-
Mitotane stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed ACC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Mitotane in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the Mitotane dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for Mitotane).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in Mitotane-treated ACC cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
ACC cell line (e.g., H295R)
-
Mitotane
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed ACC cells and treat with Mitotane at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Visualizing the Mechanisms of Mitotane
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Mitotane and a hypothetical workflow for utilizing Mitotane-¹³C₁₂.
Caption: Mitotane's multifaceted mechanism of action in ACC cells.
Caption: A proposed experimental workflow for utilizing Mitotane-¹³C₁₂.
This guide provides a foundational understanding of Mitotane's role in ACC research and highlights the untapped potential of its isotopically labeled form. The provided protocols and visualizations serve as a starting point for researchers aiming to further unravel the complexities of this important anti-cancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotane-driven apoptosis in adrenocortical carcinoma: A molecular insight | Annals of Medical Research [annalsmedres.org]
- 5. Mitotane treatment in adrenocortical carcinoma: mechanisms of action and predictive markers of response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. A review of mitotane in the management of adrenocortical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantification of Mitotane in Human Plasma using Mitotane-13C12 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mitotane (B1677208) (o,p'-DDD) is a chemotherapeutic agent utilized in the treatment of adrenocortical carcinoma (ACC). Due to its narrow therapeutic window, typically maintained between 14-20 µg/mL, and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize clinical efficacy while minimizing toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard, such as Mitotane-13C12, is crucial for accurate quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3]
This document provides a detailed protocol for the quantification of mitotane in human plasma using this compound as an internal standard. The method employs a simple protein precipitation for sample preparation followed by rapid and sensitive LC-MS/MS analysis.
Principle
The method involves the extraction of mitotane and the internal standard, this compound, from human plasma via protein precipitation with acetonitrile (B52724). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of mitotane to this compound and comparing it against a calibration curve prepared in a surrogate matrix.[1]
Materials and Reagents
-
Mitotane certified reference material
-
This compound certified reference material
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
HPLC vials and caps
Quantitative Data Summary
The following table summarizes the validation parameters for a typical LC-MS/MS method for the quantification of mitotane in human plasma. The data is adapted from a validated method and demonstrates the expected performance of the protocol described.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 50.0 µg/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | Accuracy: 80-120%, Precision: ≤20% |
| Intra-day Precision (CV%) | 2.1 - 5.8% | ≤15% |
| Inter-day Precision (CV%) | 3.5 - 7.2% | ≤15% |
| Accuracy (% Bias) | -4.3 to 6.5% | ±15% |
| Recovery | >90% | Consistent and reproducible |
| Matrix Effect | Minimal | Consistent and reproducible |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Mitotane Stock Solution (1 mg/mL): Accurately weigh 10 mg of mitotane and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Mitotane Working Solutions: Prepare serial dilutions of the Mitotane Stock Solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound Stock Solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tube.
-
Add 20 µL of the Internal Standard Working Solution (5 µg/mL this compound) to each tube.
-
Vortex each tube for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[1]
LC-MS/MS Conditions
Liquid Chromatography
-
HPLC System: Standard High-Performance Liquid Chromatography System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
Start at 60% B
-
Linear gradient to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 60% B and re-equilibrate for 1 minute[1]
-
Mass Spectrometry
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Mitotane: Precursor Ion > Product Ion (e.g., m/z 321.0 > 249.0)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 333.0 > 261.0)
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
Visualizations
Caption: Mitotane's signaling pathway leading to cell death.
Caption: Sample preparation and analysis workflow.
References
Application Note: Quantitative Assay for Mitotane in Human Plasma using Mitotane-¹³C₁₂ by LC-MS/MS
Introduction
Mitotane (B1677208) (o,p'-DDD) is a primary therapeutic agent for the treatment of adrenocortical carcinoma (ACC).[1][2] Due to its narrow therapeutic window, typically maintained between 14 and 20 µg/mL, and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize clinical efficacy and minimize the risk of severe toxicity.[1][2][3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mitotane in human plasma. The use of a stable isotope-labeled internal standard, Mitotane-¹³C₁₂, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][5] The methodology employs a straightforward protein precipitation for sample preparation, making it suitable for high-throughput clinical and research laboratories.
Principle
This assay quantifies Mitotane in human plasma through a series of steps. First, plasma proteins are precipitated using acetonitrile (B52724) containing the internal standard, Mitotane-¹³C₁₂. After centrifugation, the clear supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analytes are separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of Mitotane to its ¹³C₁₂-labeled internal standard and comparing it against a calibration curve constructed from samples with known concentrations.
Materials and Reagents
-
Mitotane certified reference standard (≥98% purity)
-
Mitotane-¹³C₁₂ certified reference standard (≥98% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
LC-MS grade formic acid
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K₂-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Mitotane Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mitotane and dissolve it in 10 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Mitotane-¹³C₁₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mitotane-¹³C₁₂ and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Mitotane Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by performing serial dilutions of the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Mitotane-¹³C₁₂ stock solution with acetonitrile to a final concentration of 5 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of the Mitotane working solutions into drug-free human plasma to achieve the desired concentrations. A typical calibration curve might range from 0.25 to 40 µg/mL.[6] QC samples should be prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and patient sample.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (Mitotane-¹³C₁₂ in acetonitrile).[1][5]
-
Vortex each tube vigorously for 30 seconds to precipitate the plasma proteins.[2]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to an HPLC vial with an insert.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[2]
LC-MS/MS Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A suitable gradient to ensure separation of Mitotane from matrix components, for instance: 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Mitotane: Precursor ion > Product ion (specific m/z to be determined based on the instrument).
-
Mitotane-¹³C₁₂: Precursor ion > Product ion (specific m/z to be determined based on the instrument).
-
Data Presentation
The performance of the assay should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.25 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 0.75 | < 10% | < 10% | < ±10% |
| Medium | 15 | < 8% | < 8% | < ±8% |
| High | 30 | < 8% | < 8% | < ±8% |
Visualization
Caption: Experimental workflow for the quantitative analysis of Mitotane.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable assay for the quantification of Mitotane in human plasma. The use of the stable isotope-labeled internal standard, Mitotane-¹³C₁₂, ensures high accuracy and precision, which is essential for effective therapeutic drug monitoring. The simple protein precipitation sample preparation protocol is rapid and amenable to high-throughput analysis in a clinical laboratory setting. This method can be a valuable tool for optimizing Mitotane dosage, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects for patients with adrenocortical carcinoma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. edm.bioscientifica.com [edm.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Therapeutic Drug Monitoring of Mitotane Using Mitotane-¹³C₁₂ Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of mitotane (B1677208) in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To ensure the highest accuracy and precision, this protocol employs a stable isotope-labeled internal standard, Mitotane-¹³C₁₂. The use of a ¹³C-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and instrumental variability. The described method, involving a straightforward protein precipitation for sample preparation, is suitable for high-throughput therapeutic drug monitoring (TDM) of mitotane, which is essential due to its narrow therapeutic window.
Introduction
Mitotane (o,p'-DDD) is an adrenolytic agent used in the treatment of adrenocortical carcinoma (ACC). The therapeutic efficacy of mitotane is closely linked to its plasma concentrations, with a narrow therapeutic window typically maintained between 14 and 20 mg/L.[1] Concentrations below this range may result in sub-optimal therapeutic outcomes, while levels exceeding 20 mg/L are associated with an increased risk of severe neurological and gastrointestinal toxicities.[2] Significant inter-individual pharmacokinetic variability necessitates routine TDM to personalize dosing and optimize patient outcomes.[3]
LC-MS/MS has become the preferred analytical technique for mitotane TDM due to its superior sensitivity, specificity, and throughput compared to other methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with diode-array detection (LC-DAD).[4][5] The use of a stable isotope-labeled internal standard is critical for reliable quantification. While deuterated standards like Mitotane-d8 are commonly used, ¹³C-labeled standards such as Mitotane-¹³C₁₂ offer the advantage of co-elution with the analyte, providing more effective compensation for ion suppression or enhancement effects. This application note details a robust LC-MS/MS method for the determination of mitotane in plasma, utilizing Mitotane-¹³C₁₂ as the internal standard.
Experimental Protocol
Materials and Reagents
-
Mitotane certified reference material
-
Mitotane-¹³C₁₂ certified reference material
-
LC-MS grade acetonitrile (B52724) and methanol (B129727)
-
LC-MS grade formic acid
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma (K₂-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
HPLC vials and caps
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Mitotane and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Accurately weigh approximately 10 mg of Mitotane-¹³C₁₂ and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations suitable for spiking into plasma for the calibration curve.
-
-
Internal Standard (IS) Working Solution (5 µg/mL):
-
Dilute the Mitotane-¹³C₁₂ stock solution with methanol to a final concentration of 5 µg/mL.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and patient sample.
-
Pipette 100 µL of plasma (standard, QC, or patient sample) into the appropriately labeled tube.
-
Add 20 µL of the 5 µg/mL Mitotane-¹³C₁₂ internal standard working solution to each tube.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex each tube vigorously for 30 seconds.[2]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 60% B, increase to 95% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Mitotane | 321.0 | 249.0 | 100 | 30 | 20 |
| Mitotane-¹³C₁₂ | 333.0 | 261.0 | 100 | 30 | 20 |
Note: The precursor and product ions for Mitotane-¹³C₁₂ are adjusted for the mass increase from the twelve ¹³C atoms. The exact m/z values should be confirmed by infusion of the standard.
Data Presentation
Calibration Curve and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of mitotane into drug-free human plasma.
| Sample Type | Concentration (mg/L) |
| Calibration Standard 1 | 0.25 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 1.0 |
| Calibration Standard 4 | 10.0 |
| Calibration Standard 5 | 20.0 |
| Calibration Standard 6 | 30.0 |
| Calibration Standard 7 | 40.0 |
| Low Quality Control (LQC) | 0.75 |
| Medium Quality Control (MQC) | 15.0 |
| High Quality Control (HQC) | 35.0 |
Calibration curve range and QC levels are adapted from a validated GC-MS method and should be validated for the LC-MS/MS method.[1]
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and compensated for by the IS |
| Stability | Analyte should be stable under expected sample handling and storage conditions |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for Mitotane TDM using LC-MS/MS.
Caption: Logic of quantification using a stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method described, utilizing Mitotane-¹³C₁₂ as an internal standard, provides a robust, sensitive, and accurate tool for the therapeutic drug monitoring of mitotane. The simple protein precipitation sample preparation makes it suitable for routine clinical use. The implementation of this protocol can significantly aid clinicians in optimizing mitotane dosage, thereby maximizing therapeutic efficacy while minimizing the risk of toxicity, ultimately leading to improved patient care in the management of adrenocortical carcinoma.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Mitotane using Mitotane-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC).[1] Its therapeutic efficacy is, however, challenged by a narrow therapeutic window, typically between 14-20 µg/mL, and significant inter-individual pharmacokinetic variability.[2] Concentrations below this range may be sub-therapeutic, while levels exceeding 20 mg/L are associated with an increased risk of severe toxicities.[3] Therefore, therapeutic drug monitoring (TDM) is crucial to optimize dosing regimens, maximize anti-tumor activity, and minimize adverse effects.[2]
The gold standard for precise and accurate quantification of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variations during sample processing and analysis.[4] This document provides detailed application notes and protocols for the pharmacokinetic analysis of Mitotane in human plasma using Mitotane-13C12 as an internal standard. While Mitotane-d8 is also a commonly used SIL-IS, this compound offers the advantage of having a mass shift that is less likely to have isotopic overlap with the analyte, further enhancing analytical accuracy.
Mechanism of Action of Mitotane
Mitotane's primary mechanism of action involves the selective destruction of adrenal cortex cells and the inhibition of steroidogenesis.[1][5] It achieves this through several pathways:
-
Mitochondrial Disruption: Mitotane targets mitochondrial enzymes crucial for steroid synthesis, leading to mitochondrial membrane depolarization and rupture, ultimately causing cell death.[5][6]
-
Inhibition of Steroidogenesis: It directly inhibits key enzymes in the steroidogenic pathway, such as those from the cytochrome P450 family (e.g., CYP11A1, CYP11B1), thereby reducing the production of cortisol and other adrenal steroids.[5][6]
-
Interference with Signaling Pathways: Mitotane has been shown to interfere with the ACTH/cAMP signaling pathway, which is critical for the expression of steroidogenic genes.[5][7] It can also modulate other signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[6]
Pharmacokinetic Properties of Mitotane
Understanding the pharmacokinetic profile of Mitotane is essential for effective TDM.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | 35-40% | [8] |
| Peak Plasma Concentration | 3-5 hours post-dose | [1] |
| Volume of Distribution | High (primarily distributes into fat) | [8] |
| Elimination Half-life | 18-159 days | [8][9] |
| Therapeutic Plasma Concentration | 14-20 µg/mL | [2] |
| Toxic Plasma Concentration | >20 µg/mL | [3] |
Experimental Protocols
Materials and Reagents
-
Mitotane certified reference standard
-
This compound (custom synthesis)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free human plasma (for calibration and quality control)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Mitotane Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mitotane and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Mitotane Working Solutions: Prepare serial dilutions of the Mitotane stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality controls (QCs).
-
IS Working Solution (5 µg/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Controls
Prepare calibration standards and QC samples by spiking known amounts of the Mitotane working solutions into drug-free human plasma.
| Sample Type | Concentration (µg/mL) |
| Calibration Standard 1 (LLOQ) | 1.0 |
| Calibration Standard 2 | 2.5 |
| Calibration Standard 3 | 10.0 |
| Calibration Standard 4 | 25.0 |
| Calibration Standard 5 | 50.0 |
| Quality Control - Low (LQC) | 3.0 |
| Quality Control - Medium (MQC) | 15.0 |
| Quality Control - High (HQC) | 40.0 |
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or patient sample), add 200 µL of the IS working solution (this compound in acetonitrile).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.[2]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Gradient | 60% B to 95% B over 3 min, hold at 95% B for 1 min, return to 60% B and re-equilibrate for 1 min[10] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mitotane: [M+H]+ → specific product ion |
| This compound: [M+12+H]+ → specific product ion |
Note: The specific m/z values for precursor and product ions should be optimized based on the instrument used.
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ)[10] |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)[10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No significant interfering peaks at the retention times of Mitotane and IS |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Mitotane.
Mitotane's Impact on ACTH/cAMP Signaling Pathway
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. benchchem.com [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Mitotane in Human Plasma Using Isotope Dilution LC-MS/MS
Introduction
Mitotane (B1677208) (o,p'-DDD) is a primary therapeutic agent for adrenocortical carcinoma (ACC) and Cushing's syndrome.[1][2][3] Due to its narrow therapeutic window (14-20 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize clinical efficacy while minimizing adverse effects.[1][2][4][5][6] This application note details validated sample preparation techniques for the quantitative analysis of mitotane in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C-mitotane, is the gold standard for correcting matrix effects and variability during sample processing, ensuring the highest level of accuracy and precision.[1][7] This document provides detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with a comparison of their performance.
Principle
The methodologies described involve the extraction of mitotane and its ¹³C-labeled internal standard from human plasma. The prepared samples are then analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.[2] The stable isotope-labeled internal standard has nearly identical physicochemical properties to mitotane, ensuring it behaves similarly during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.[1]
Experimental Protocols
Materials and Reagents
-
Mitotane and ¹³C-Mitotane certified reference standards
-
LC-MS grade acetonitrile, methanol (B129727), hexane (B92381), and ethyl acetate[5][8]
-
LC-MS grade formic acid[2]
-
Ultrapure water
-
Drug-free human plasma (K₂-EDTA)[2]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]
Protocol 1: Protein Precipitation (PPT)
This protocol offers a rapid and straightforward method suitable for high-throughput analysis.[1]
-
Sample Preparation:
-
Precipitation:
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
-
Centrifugation:
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by removing more interfering substances.[5]
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of the ¹³C-Mitotane internal standard working solution. Vortex for 30 seconds.[8]
-
-
Protein Precipitation (Optional but Recommended):
-
Add 200 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.[8]
-
-
Extraction:
-
Evaporation and Reconstitution:
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample clean-up, minimizing matrix effects.[8]
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water.[8]
-
-
Sample Loading:
-
To 200 µL of plasma, add 20 µL of the ¹³C-Mitotane internal standard.
-
Add 400 µL of water, vortex, and load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).[8]
-
-
Washing:
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile.[8]
-
-
Evaporation and Reconstitution:
Data Presentation
The following table summarizes typical quantitative data for the different sample preparation methods based on literature values.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | Variable, often lower | 75-95%[8] | >90%[8] |
| Matrix Effect | High | Moderate | Low[8] |
| Lower Limit of Quantification (LLOQ) | 0.78 mg/L[9] | 0.25 µg/mL[4][10] | 0.5 ng/mL[11] |
| Linear Range | 0.78-25 mg/L[9] | 0.25-40 µg/mL[4][10] | 1-200 ng/mL[11] |
| Inter- and Intra-assay Precision | <4.85%[9] | Good precision reported[4] | ±12% bias, 3-21% RSD[11] |
| Ease of Automation | High | Moderate | High[8] |
| Sample Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
Visualizations
Caption: Experimental workflow for mitotane analysis.
Caption: Comparison of sample preparation techniques.
Conclusion
The choice of sample preparation technique for mitotane analysis depends on the specific requirements of the laboratory, including sample throughput, desired level of cleanliness, and cost considerations. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening.[1] Liquid-liquid extraction offers a cleaner sample with good recovery, while solid-phase extraction provides the most thorough clean-up, minimizing matrix effects and leading to the most sensitive and robust analytical performance.[8] The use of a ¹³C-labeled internal standard is strongly recommended for all techniques to ensure the highest accuracy and precision in therapeutic drug monitoring of mitotane.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mitotane in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative determination of Mitotane (B1677208) in human plasma. The method utilizes Mitotane-¹³C₁₂ as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol involves a simple liquid-liquid extraction for sample preparation followed by GC-MS analysis in selected ion monitoring (SIM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Mitotane (o,p'-DDD) is a primary therapeutic agent for the treatment of adrenocortical carcinoma (ACC).[1] Due to its narrow therapeutic window, monitoring plasma concentrations is crucial to optimize efficacy while minimizing toxicity.[1][2][3][4] The therapeutic range for Mitotane is generally accepted to be between 14 and 20 µg/mL.[3][4][5] Concentrations below this range may be sub-therapeutic, while levels exceeding 20 µg/mL are associated with an increased risk of severe neurological and gastrointestinal side effects.[6][7]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like Mitotane in biological matrices.[1][3] The use of a stable isotope-labeled internal standard, such as Mitotane-¹³C₁₂, is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response. This application note presents a detailed protocol for the determination of Mitotane concentrations in human plasma using Mitotane-¹³C₁₂ as an internal standard.
Experimental Protocols
Materials and Reagents
-
Mitotane certified reference standard
-
Mitotane-¹³C₁₂ certified reference standard
-
GC-MS grade methanol (B129727), ethyl acetate (B1210297), and hexane (B92381)
-
Human plasma (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Glass autosampler vials with inserts
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mitotane and Mitotane-¹³C₁₂ in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Mitotane by serial dilution of the primary stock solution with methanol to achieve concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Mitotane-¹³C₁₂ in methanol at a suitable concentration (e.g., 10 µg/mL).[1]
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the Mitotane working standard solutions to create a calibration curve with a minimum of six non-zero concentration points covering the expected clinical range (e.g., 1 to 40 µg/mL).[3][8] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Mitotane-¹³C₁₂ internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins and vortex for 30 seconds.[1]
-
Centrifuge at 10,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.[1]
-
Centrifuge at 10,000 rpm for 5 minutes.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of hexane and transfer to a glass autosampler vial with an insert for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | |
| Mitotane | To be determined based on fragmentation pattern (e.g., 235, 237) |
| Mitotane-¹³C₁₂ | To be determined based on fragmentation pattern (e.g., 247, 249) |
Note: The specific ions to be monitored for Mitotane and Mitotane-¹³C₁₂ should be determined by analyzing the mass spectra of the pure standards.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for a Mitotane GC-MS assay. Data is based on published literature for similar methods.[3][8]
| Parameter | Typical Performance |
| Linearity Range | 0.25 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Method Validation
This GC-MS method should be fully validated according to international guidelines before its implementation for routine analysis. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of Mitotane.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edm.bioscientifica.com [edm.bioscientifica.com]
- 5. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysodren (mitotane) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. benchchem.com [benchchem.com]
- 8. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mitotane-¹³C₁₂ in Clinical Settings: A Focus on Therapeutic Drug Monitoring
Application Note & Protocol
Introduction
Mitotane (B1677208) (o,p'-DDD), an adrenolytic agent, is the primary treatment for inoperable adrenocortical carcinoma (ACC).[1] It operates by inducing cytotoxic atrophy of adrenal cells and altering cortisol metabolism. Due to a narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity.[2][3][4] The target therapeutic range for mitotane in plasma is typically 14-20 mg/L.[1][2][4] Concentrations below this range may be sub-therapeutic, while levels exceeding 20 mg/L are associated with an increased risk of severe neurological and gastrointestinal side effects.[2][3]
This document outlines the application of Mitotane-¹³C₁₂ as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of mitotane in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS like Mitotane-¹³C₁₂ is the gold standard for quantitative bioanalysis as it mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and ensuring the highest accuracy and precision.[2][5] While much of the published literature describes methods using a deuterated internal standard (Mitotane-d8), the protocol and principles are directly applicable to Mitotane-¹³C₁₂.
Principle of the Method
The analytical method involves the extraction of mitotane and the Mitotane-¹³C₁₂ internal standard from a plasma sample via protein precipitation.[6] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (mitotane) to the internal standard (Mitotane-¹³C₁₂) and comparing it against a calibration curve.[6]
Experimental Protocols
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Mitotane and dissolve it in 10 mL of methanol (B129727) to create the Mitotane stock solution.
-
Accurately weigh 10 mg of Mitotane-¹³C₁₂ and dissolve it in 10 mL of methanol to create the Internal Standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working solutions for calibration standards and quality controls (QCs).[6]
-
-
Internal Standard Working Solution (5 µg/mL):
-
Dilute the Mitotane-¹³C₁₂ stock solution with methanol.[6]
-
-
Calibration Standards and QC Samples:
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Mitotane working solutions into drug-free human plasma.[2]
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.[2]
-
Add 200 µL of the internal standard working solution (Mitotane-¹³C₁₂ in acetonitrile) to each tube.[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[6]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2][6]
LC-MS/MS Conditions
The following table outlines typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 3 min, hold at 95% B for 1 min, return to 60% B and re-equilibrate for 1 min.[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for Mitotane and Mitotane-¹³C₁₂ |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Data and Performance Characteristics
The following tables summarize the performance characteristics of a validated LC-MS/MS method for mitotane analysis. While a structural analog or deuterated standard was used in these examples, similar performance is expected with Mitotane-¹³C₁₂.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 40 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% bias) | Within ±15% | [6] |
Table 2: Comparison of Analytical Methods
| Method | Internal Standard Type | Key Advantages | Key Limitations |
| LC-MS/MS | Stable Isotope-Labeled (e.g., Mitotane-¹³C₁₂) | High sensitivity, high selectivity, gold standard for accuracy and precision.[5] | Higher instrument cost. |
| GC-MS | Structural Analog | Good linearity and precision.[7][8] | Requires derivatization, longer run times.[8] |
| LC-DAD | Structural Analog | Lower instrument cost. | Lower sensitivity and selectivity compared to MS methods.[5] |
Visualizations
Caption: Experimental workflow for Mitotane analysis using LC-MS/MS.
Caption: Simplified mechanism of action of Mitotane.
Discussion
The described LC-MS/MS method, utilizing Mitotane-¹³C₁₂ as an internal standard, provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of mitotane. The simple protein precipitation sample preparation is rapid and well-suited for high-throughput clinical laboratories.[2] Accurate TDM is essential for optimizing the dosage of mitotane, thereby maximizing its therapeutic benefit for patients with adrenocortical carcinoma while minimizing the risk of dose-dependent toxicities.[2][4] This method allows clinicians to maintain plasma mitotane concentrations within the narrow therapeutic range of 14-20 mg/L, which is critical for positive clinical outcomes.[3][4]
Conclusion
The use of Mitotane-¹³C₁₂ as an internal standard in LC-MS/MS analysis is a highly effective strategy for the therapeutic drug monitoring of mitotane. This application note provides a detailed protocol that can be adapted by clinical and research laboratories to ensure accurate and precise quantification, contributing to improved patient care and safety in the management of adrenocortical carcinoma.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitation of Mitotane in Human Plasma by Stable Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mitotane (B1677208) in human plasma. Mitotane is an adrenocorticolytic agent used in the treatment of adrenocortical carcinoma (ACC), characterized by a narrow therapeutic window of 14-20 µg/mL.[1][2] Accurate therapeutic drug monitoring (TDM) is therefore essential to optimize efficacy and minimize toxicity.[1][2] This method utilizes a stable isotope-labeled internal standard, Mitotane-d8, to ensure high accuracy and precision by correcting for variations during the analytical process.[3] A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for routine clinical research and pharmacokinetic studies.[1]
Introduction
Mitotane (o,p'-DDD) is a chemotherapeutic agent primarily used in the management of adrenocortical carcinoma.[1][2] Due to significant inter-individual pharmacokinetic variability, monitoring plasma concentrations of mitotane is crucial.[1][2] Concentrations below the therapeutic range of 14-20 µg/mL may be sub-therapeutic, while levels exceeding this range are associated with an increased risk of severe neurological and gastrointestinal toxicities.[1][3]
LC-MS/MS has become the preferred analytical technique for TDM due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as Mitotane-d8, is considered the gold standard for quantitative LC-MS/MS assays as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variability in sample preparation and instrument response.[1][4][5] This application note provides a detailed protocol for the high-throughput analysis of mitotane in human plasma.
Experimental Workflow
Caption: Experimental workflow for mitotane analysis in plasma.
Detailed Protocols
Materials and Reagents
-
Mitotane and Mitotane-d8 reference standards (≥98% purity)[3]
-
LC-MS grade acetonitrile, methanol (B129727), and formic acid[3]
-
Ultrapure water[3]
-
Drug-free human plasma (K2-EDTA)[2]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[3]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Mitotane and Mitotane-d8 in methanol to a final volume of 10 mL each.[2]
-
Working Standard Solutions: Prepare serial dilutions of the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality controls (QCs).[1][2]
-
Internal Standard (IS) Working Solution: Dilute the Mitotane-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples, calibration standards, and QCs to thaw at room temperature and vortex to ensure homogeneity.[1]
-
Pipette 100 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.[2][3]
-
Add 200 µL of the internal standard working solution (Mitotane-d8 in acetonitrile) to each tube.[3][4]
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Centrifuge the tubes at 12,000 rpm (or 14,000 x g) for 10 minutes.[2][3]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2][3]
LC-MS/MS Analysis
The extracted samples are then analyzed using a liquid chromatography system coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5-10 µL[1][2] |
| Gradient | 60% B to 95% B over 3 min, hold at 95% B for 1 min, then return to 60% B and re-equilibrate for 1 min.[2] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Mitotane: Precursor ion > Product ion (specific m/z to be determined based on the instrument)[4] Mitotane-d8: Precursor ion > Product ion (specific m/z to be determined based on the instrument) |
Quantitative Data
Quantification is achieved by comparing the peak area ratio of mitotane to Mitotane-d8 against a calibration curve prepared in a surrogate matrix.[2]
Calibration Standards and Quality Controls
| Sample Type | Concentration (µg/mL) |
| Calibration Standard 1 (LLOQ) | 0.25[2] |
| Calibration Standard 2 | 0.5[2] |
| Calibration Standard 3 | 1.0[2] |
| Calibration Standard 4 | 5.0[2] |
| Calibration Standard 5 | 10.0[2] |
| Calibration Standard 6 | 20.0[2] |
| Calibration Standard 7 | 40.0[2] |
| QC - Low | 0.75[2] |
| QC - Medium | 15.0[2] |
| QC - High | 35.0[2] |
Method Validation Summary
The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.[4]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%[2] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[2] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal value (±20% for LLOQ)[2] |
| Recovery | Consistent, precise, and reproducible |
Conclusion
The described LC-MS/MS method using Mitotane-d8 as an internal standard provides a reliable, sensitive, and efficient tool for the therapeutic drug monitoring of mitotane in human plasma.[3] The simple protein precipitation sample preparation method is amenable to high-throughput analysis. Implementation of this method in a clinical research setting can aid in optimizing dosage regimens to maximize therapeutic outcomes while minimizing the risk of toxicity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitotane Drug Metabolism Pathways Using Stable Isotope-Labeled Mitotane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC).[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism, which leads to both active and inactive compounds. Understanding the biotransformation of mitotane is crucial for optimizing therapy, minimizing toxicity, and developing novel therapeutic strategies. Stable isotope-labeled mitotane, such as ¹³C-labeled analogs, serves as a powerful tool for elucidating these metabolic pathways with high precision and accuracy.
This document provides detailed application notes and protocols for utilizing stable isotope-labeled mitotane in drug metabolism studies. It is intended for researchers and scientists in both academic and industrial settings who are involved in pharmacology, drug metabolism, and cancer research.
Metabolic Pathways of Mitotane
Mitotane undergoes significant metabolism primarily in the liver and adrenal cortex.[2][3] The main metabolic transformations are α- and β-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, including CYP3A4.[4][5]
-
β-Hydroxylation Pathway (Activation): This pathway is considered the bioactivation route. Mitotane is hydroxylated at the β-carbon, followed by dehydrochlorination to form a highly reactive acyl chloride intermediate, o,p'-dichlorodiphenyl acyl chloride (DDAC).[6][7] This intermediate can covalently bind to mitochondrial proteins, leading to the adrenocorticolytic effect of the drug.[8][9] The acyl chloride is further hydrolyzed to the major metabolite, 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA), which is then excreted.[2][6]
-
α-Hydroxylation Pathway: This pathway leads to the formation of 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE), which is considered a less active or inactive metabolite.[3][4]
The use of stable isotope-labeled mitotane allows for the unambiguous tracking of the parent drug and its metabolites through these complex pathways, distinguishing them from endogenous compounds.
Figure 1: Metabolic pathways of Mitotane.
Quantitative Data Summary
The therapeutic window for mitotane is narrow, typically between 14 and 20 µg/mL in plasma.[10][11][12] Monitoring plasma concentrations of mitotane and its major metabolite, o,p'-DDA, is crucial for optimizing treatment.
| Compound | Therapeutic Range (Plasma) | Notes |
| Mitotane (o,p'-DDD) | 14 - 20 µg/mL | Levels >20 µg/mL are associated with increased toxicity.[6][13] |
| o,p'-DDA | Not well established | Often found at higher concentrations than the parent drug.[3] |
| o,p'-DDE | Not well established | Generally less abundant than o,p'-DDA.[3] |
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol is designed to investigate the metabolic fate of stable isotope-labeled mitotane in a controlled in vitro system.
Materials:
-
Stable isotope-labeled Mitotane (e.g., ¹³C₆-Mitotane)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal Standard (IS) (e.g., Mitotane-d₈)[14]
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of ¹³C₆-Mitotane in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the ¹³C₆-Mitotane solution to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Vortex the sample vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
-
References
- 1. Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of adrenolytic mitotane on drug elimination pathways assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Effects of mitotane treatment on human steroid metabolism: implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic activation and binding of mitotane in adrenal cortex homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
High-Throughput Screening of Mitotane Levels with a ¹³C Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) (o,p'-DDD) is the primary adrenolytic agent for the treatment of adrenocortical carcinoma (ACC).[1][2] Due to its narrow therapeutic window, typically maintained between 14 and 20 µg/mL in plasma, and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is critical to optimize clinical efficacy while minimizing toxicity.[1][2][3] High-throughput analytical methods are essential for efficient TDM in both clinical and research settings.
This document provides detailed application notes and protocols for the high-throughput screening of mitotane levels in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard. The use of a stable isotope-labeled internal standard, such as ¹³C-Mitotane, is the gold standard for quantitative bioanalysis as it closely mimics the analyte throughout the extraction, chromatography, and ionization processes, thereby correcting for matrix effects and ensuring the highest accuracy and precision.[4] While protocols often cite the use of a deuterated internal standard (Mitotane-d8), the principles and procedures are directly applicable to a ¹³C standard.[3][5]
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Mitotane Stock: Accurately weigh 10 mg of Mitotane reference standard and dissolve it in 10 mL of methanol (B129727).[3]
-
¹³C-Mitotane Internal Standard (IS) Stock: Accurately weigh 1 mg of ¹³C-Mitotane and dissolve it in 1 mL of methanol.
b. Working Standard Solutions:
-
Mitotane Working Standards: Prepare a series of working standard solutions by serial dilution of the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into a surrogate matrix (e.g., drug-free human plasma) to create calibration standards and quality control (QC) samples.[3]
-
Internal Standard Working Solution (5 µg/mL): Dilute the ¹³C-Mitotane stock solution with methanol to achieve a final concentration of 5 µg/mL.[3]
Sample Preparation: Protein Precipitation
This method is rapid, cost-effective, and suitable for high-throughput workflows.[6]
-
Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and patient plasma sample.
-
Pipette 100 µL of plasma (calibrator, QC, or patient sample) into the corresponding tube.[5]
-
Add 20 µL of the ¹³C-Mitotane Internal Standard Working Solution (5 µg/mL) to each tube.
-
Add 200 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.[5]
-
Vortex each tube vigorously for 30 seconds.[5]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean HPLC vial, with an insert if necessary.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
a. Liquid Chromatography (LC) System:
-
HPLC System: A standard high-performance liquid chromatography system.[4]
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute Mitotane, hold for a short period, and then return to the initial conditions for re-equilibration. For example: 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 60% B and re-equilibrate for 1 minute.[3]
b. Mass Spectrometry (MS) System:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for Mitotane and ¹³C-Mitotane will need to be determined by infusing the individual compounds into the mass spectrometer. The precursor ion for ¹³C-Mitotane will have a higher mass-to-charge ratio (m/z) corresponding to the number of ¹³C atoms.
Quantitative Data
The performance of analytical methods for Mitotane quantification varies. The following tables summarize typical validation parameters for different analytical techniques.
Table 1: Comparison of Analytical Method Performance for Mitotane Quantification
| Analytical Method | Linearity (r²) | Analytical Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference(s) |
| LC-MS/MS | > 0.99 | 0.25 - 40 | 0.25 | [6] |
| LC-DAD | > 0.9987 | 1.00 - 50.00 | 1.00 | [7][8][9] |
| HPLC-UV | 0.999 | 0.78 - 25 | 0.78 | [10] |
| GC-EI-MS | 0.992 | 0.25 - 40 | 0.25 | [10][11] |
Table 2: Precision and Accuracy Data for Mitotane Quantification Methods
| Method | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy | Reference(s) |
| LC-MS/MS | < 15% | < 15% | 85-115% | [6] |
| LC-DAD | < 9.98% | < 9.98% | 89.40% - 105.90% | [7][8][9] |
| HPLC-UV | 1.2% - 2.7% | 1.7% - 2.7% | -0.7% to 2.4% | [12] |
| GC-EI-MS | < 15% | < 15% | 85-115% | [11] |
Visualizations
Experimental Workflow
Caption: High-throughput experimental workflow for Mitotane analysis.
Mitotane Signaling Pathway in Adrenocortical Carcinoma
Caption: Mitotane's mechanism of action in ACC cells.
References
- 1. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotane treatment in adrenocortical carcinoma: mechanisms of action and predictive markers of response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromsoc.jp [chromsoc.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity for Mitotane-13C12 in MS
Welcome to the technical support center for troubleshooting issues related to the mass spectrometry (MS) analysis of Mitotane-13C12. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound used for Mitotane (B1677208) quantification?
A1: Using a SIL internal standard such as this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] Because this compound has a nearly identical chemical structure and physicochemical properties to Mitotane, it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This allows it to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision.[1][3]
Q2: What are the primary causes of poor signal intensity for this compound?
A2: Poor signal intensity can stem from several factors, including inefficient ionization, ion suppression from matrix components, suboptimal sample preparation, incorrect mass spectrometer settings, or degradation of the standard.[4][5] Contamination of the ion source is also a common culprit.[5][6]
Q3: What is ion suppression and how does it affect this compound signal?
A3: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7] This leads to a decreased instrument response and can result in inaccurate quantification and reduced sensitivity.[6] For Mitotane, which has a narrow therapeutic window, accurate measurement is critical.[3][6][8][9][10]
Q4: Can the mobile phase composition impact the signal intensity?
A4: Yes, the mobile phase is crucial for good ionization efficiency.[11] For electrospray ionization (ESI), reversed-phase solvents like water, acetonitrile (B52724), and methanol (B129727) are preferred as they facilitate the formation and transfer of ions into the gas phase.[12] The use of additives like formic acid can also significantly influence signal intensity.[11][13]
Q5: My Mitotane (unlabeled) signal is strong, but my this compound signal is weak. What should I check first?
A5: First, verify the concentration and integrity of your this compound internal standard solution.[11] Incorrect dilution or degradation can lead to a weak signal.[11] Next, confirm that the mass spectrometer is calibrated correctly and that the Multiple Reaction Monitoring (MRM) transitions for this compound are accurately set in your acquisition method.[11]
Troubleshooting Guide
Systematic Approach to Diagnosing Poor Signal Intensity
This guide provides a step-by-step approach to identifying and resolving the root cause of poor this compound signal intensity.
Step 1: Verify Internal Standard Integrity and Preparation
The initial step is to ensure the this compound standard itself is not the source of the problem.
| Possible Cause | Troubleshooting Action |
| Degradation | Confirm the stock solution has been stored under the recommended conditions (e.g., -20°C).[14] Prepare a fresh working solution from the stock. |
| Incorrect Concentration | Double-check all calculations and pipetting steps during the preparation of working solutions.[14] |
| Improper Solvent | Ensure the standard is dissolved in a compatible solvent, such as methanol or DMSO.[14] |
Step 2: Investigate Sample Preparation Issues
Issues during the extraction of this compound from the sample matrix can lead to significant signal loss.
| Possible Cause | Troubleshooting Action |
| Inefficient Extraction | Optimize the extraction method. Consider switching from a simple protein precipitation to a more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components.[6][13] Improve sample cleanup using SPE to remove interfering substances like phospholipids.[6] Modify chromatographic conditions to separate this compound from co-eluting matrix components.[6] |
| Analyte Degradation | Ensure samples are stored correctly and minimize freeze-thaw cycles.[11] |
Step 3: Examine LC-MS/MS System Parameters
If the standard and sample preparation are sound, the issue may lie within the LC-MS/MS system.
| Possible Cause | Troubleshooting Action |
| Suboptimal Ion Source Parameters | Optimize ESI parameters including nebulizer gas, drying gas flow and temperature, and capillary voltage.[12][15][16] |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. |
| Mass Spectrometer Contamination | Clean the ion source regularly as recommended by the manufacturer.[4][6] Implement a divert valve to direct the early, unretained components to waste.[6] |
| Chromatographic Issues | Check for column degradation and replace if necessary.[1] Ensure the mobile phase pH is appropriate.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid sample preparation technique suitable for high-throughput analysis.[6]
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1][8]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[1]
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[6]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, reducing matrix effects.[6]
-
Pre-treat the plasma sample as required for the specific SPE cartridge.
-
Load the pre-treated sample onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with a weak solvent to remove polar interferences.[6]
-
Elute Mitotane and this compound with a strong organic solvent.[6]
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.[6]
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Mitotane Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizer Gas Pressure | 30 - 60 psig |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 5 - 10 L/min |
| Capillary Voltage | 3000 - 4000 V |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Table 2: Example MRM Transitions for Mitotane and a Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mitotane | To be optimized | To be optimized | To be optimized |
| This compound | Precursor + 12 | To be optimized | To be optimized |
Note: The exact m/z values will depend on the adduct ion formed (e.g., [M+H]+, [M+Na]+). These must be determined experimentally.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
Optimizing LC gradient for Mitotane and Mitotane-13C12 separation
Welcome to the technical support center for Mitotane (B1677208) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Mitotane and its stable isotope-labeled internal standard, Mitotane-¹³C₁₂.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC analysis of Mitotane and Mitotane-¹³C₁₂.
Issue 1: Poor Chromatographic Resolution or Co-elution of Mitotane and Mitotane-¹³C₁₂
Question: My Mitotane and Mitotane-¹³C₁₂ peaks are not adequately separated, or they are completely co-eluting. How can I improve the resolution?
Answer:
While stable isotope-labeled internal standards (SIL-IS) like Mitotane-¹³C₁₂ are designed to have nearly identical chromatographic behavior to the analyte, slight separation can sometimes be observed and may even be desirable for certain applications to avoid isobaric interference. Conversely, complete co-elution is often the goal to ensure equivalent matrix effects.[1] If you are experiencing resolution issues, consider the following optimization strategies:
-
Gradient Slope Adjustment: A shallower gradient can increase the separation between closely eluting compounds.[2] Experiment with decreasing the percentage of the organic solvent change per unit of time.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the separation of the two compounds is most effective.
-
Mobile Phase Composition:
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.
-
Aqueous Phase pH: While Mitotane is neutral, small changes in the mobile phase pH can influence the stationary phase chemistry and potentially impact separation.
-
-
Column Chemistry:
-
Stationary Phase: If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to introduce different retention mechanisms.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) generally provide higher efficiency and better resolution.
-
-
Temperature: Lowering the column temperature can sometimes enhance separation for closely related compounds.
Issue 2: Peak Tailing or Asymmetrical Peak Shape
Question: I am observing significant peak tailing for Mitotane and/or Mitotane-¹³C₁₂. What are the potential causes and solutions?
Answer:
Peak tailing can compromise peak integration and affect the accuracy of quantification. The following are common causes and troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Column Contamination: Residual matrix components or previously analyzed compounds can interact with the analyte. Flush the column with a strong solvent.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the analyte.
-
Use an end-capped column.
-
Add a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase (if compatible with your detection method).
-
Operate at a lower pH to suppress silanol ionization.
-
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.[3]
Issue 3: Low Signal Intensity or Poor Sensitivity
Question: The signal for Mitotane and/or Mitotane-¹³C₁₂ is lower than expected. How can I improve the signal intensity?
Answer:
Low signal intensity can be attributed to several factors, from sample preparation to instrument settings.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte and internal standard in the mass spectrometer.[3][4]
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), instead of simple protein precipitation.[3]
-
Modify Chromatography: Adjust the LC gradient to separate the analyte from the ion-suppressing region of the chromatogram.[3]
-
-
Suboptimal Mass Spectrometry Parameters: Ensure that the MS source parameters (e.g., gas flows, temperature) and analyte-specific parameters (e.g., collision energy, precursor/product ion selection) are optimized for Mitotane and Mitotane-¹³C₁₂.
-
Improper Storage: Degradation of the analyte or internal standard due to improper storage (e.g., exposure to light, incorrect temperature) can lead to a decreased signal.[5]
Frequently Asked Questions (FAQs)
Q1: Is complete co-elution of Mitotane and Mitotane-¹³C₁₂ necessary?
A1: For quantitative bioanalysis using LC-MS/MS, it is generally desirable for the stable isotope-labeled internal standard to co-elute with the analyte.[1] This ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[1] However, if there is a concern of isotopic contribution from one compound to the other, baseline separation might be preferred.
Q2: What are the recommended starting conditions for developing an LC method for Mitotane?
A2: Based on published methods, a good starting point for Mitotane analysis would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid.[6][7] A gradient elution from a lower to a higher percentage of acetonitrile is typically employed.
Q3: My Mitotane-¹³C₁₂ internal standard signal is decreasing over the course of a run sequence. What could be the cause?
A3: A gradual decrease in the internal standard signal can indicate a buildup of non-volatile matrix components in the ion source or the front of the mass spectrometer.[3] Implementing a divert valve to direct the early, highly aqueous part of the chromatogram (containing salts and other polar interferences) to waste can help mitigate this issue.[3] Regular cleaning of the ion source is also recommended.[3]
Q4: Can I use a different internal standard, like Mitotane-d8 or p,p'-DDD, for the quantification of Mitotane?
A4: Yes, other internal standards have been successfully used. Mitotane-d8 is a good option as a stable isotope-labeled internal standard and is expected to have very similar chromatographic behavior to Mitotane.[8][9] p,p'-DDD has been used as an internal standard in LC-DAD methods; however, as a structural analog, its chromatographic behavior may differ more significantly from Mitotane compared to a stable isotope-labeled version.[7][10] When using a structural analog, it is crucial to ensure it adequately compensates for variability in sample preparation and matrix effects.
Experimental Protocols
Example Protocol: LC-MS/MS Analysis of Mitotane
This protocol is a generalized example based on common practices in the literature and should be optimized for your specific instrumentation and application.[8][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the Mitotane-¹³C₁₂ internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mitotane: Precursor ion (m/z) > Product ion (m/z)
-
Mitotane-¹³C₁₂: Precursor ion (m/z) > Product ion (m/z)
-
-
Note: Specific m/z values will need to be determined by direct infusion of Mitotane and Mitotane-¹³C₁₂ standards.
-
Data Presentation
Table 1: Example LC Parameters for Mitotane Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30-95% B in 4 min | 50-90% B in 6 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Temperature | 40 °C | 35 °C |
Table 2: Example Mass Spectrometry Parameters for Mitotane
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mitotane | User Determined | User Determined | User Optimized |
| Mitotane-¹³C₁₂ | User Determined | User Determined | User Optimized |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Mitotane.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples | Clinics [elsevier.es]
Addressing isotopic cross-talk between Mitotane and Mitotane-13C12
Welcome to the technical support center for the analysis of Mitotane and its stable isotope-labeled internal standards (SIL-IS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of Mitotane using mass spectrometry.
A Note on the Internal Standard: While the query specified Mitotane-¹³C₁₂, this is an uncommon isotopic labeling. The most frequently referenced stable isotope-labeled internal standard for Mitotane is Mitotane-d₈ (deuterated). The principles and troubleshooting guidance provided herein are broadly applicable to any SIL-IS used for Mitotane analysis, including any potential ¹³C-labeled variants.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern in Mitotane analysis?
A1: Isotopic cross-talk, or isotopic overlap, occurs when the isotopic distribution of the analyte (Mitotane) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS).[1][2] Mitotane has the chemical formula C₁₄H₁₀Cl₄. Due to the natural abundance of heavy isotopes (primarily ¹³C and ³⁷Cl), a small percentage of unlabeled Mitotane molecules will have a mass that is identical to or very close to the mass of the SIL-IS.[2][3] This overlap can artificially inflate the measured response of the internal standard, leading to inaccurate quantification of Mitotane, especially at high analyte concentrations.[1] This is a critical issue as Mitotane has a narrow therapeutic window, requiring precise measurements for effective therapeutic drug monitoring.
Q2: How can I identify if isotopic cross-talk is affecting my results?
A2: The primary indicator of significant isotopic cross-talk is a non-linear calibration curve, often showing a quadratic relationship, especially when the analyte concentration is high relative to a fixed concentration of the internal standard.[2][3] You may also observe a positive bias in your quality control samples at the upper end of the calibration range. Another method to detect this is to analyze a high-concentration solution of unlabeled Mitotane without any internal standard and monitor the mass-to-charge ratio (m/z) channel of the SIL-IS. Any signal detected at the retention time of Mitotane indicates cross-talk.
Q3: What are the primary strategies to mitigate or correct for isotopic cross-talk?
A3: There are several strategies to address isotopic cross-talk:
-
Increase the mass difference: Use a SIL-IS with a larger mass difference from the analyte. For example, using a standard with more heavy isotopes can shift its mass further from the isotopic cluster of the unlabeled analyte.
-
Optimize the SIL-IS concentration: Increasing the concentration of the SIL-IS can reduce the relative contribution of the cross-talk from the analyte.[3][4]
-
Monitor a less abundant isotope: It may be possible to select a precursor ion for the SIL-IS that is less affected by isotopic contribution from the analyte.[2][3][4]
-
Mathematical correction: A common approach is to use a correction algorithm. This involves determining the percentage contribution of the analyte to the SIL-IS signal and subtracting this contribution from the measured SIL-IS response.[1] This can be implemented using specialized software or spreadsheet calculations.
Q4: Are there regulatory guidelines regarding isotopic cross-talk?
A4: Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, require that bioanalytical methods are thoroughly validated to be suitable for their intended purpose.[5][6] This includes demonstrating the accuracy and precision of the method. If isotopic cross-talk significantly impacts the method's performance, it must be addressed and corrected for, with the correction method itself being validated.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
-
Symptom: Your calibration curve for Mitotane shows a clear deviation from linearity, often with a positive bias at higher concentrations.
-
Possible Cause: Isotopic cross-talk from high concentrations of unlabeled Mitotane is artificially increasing the signal of the internal standard.
-
Troubleshooting Steps:
-
Confirm Cross-Talk: Analyze a high concentration standard of unlabeled Mitotane and check for a signal in the SIL-IS MRM transition.
-
Increase IS Concentration: Prepare a new set of calibration standards and QCs with a higher concentration of the SIL-IS and re-run the analysis.
-
Implement Correction Algorithm: If increasing the IS concentration is not feasible or effective, apply a mathematical correction. (See Experimental Protocol section for details).
-
Evaluate a Different IS Transition: If possible, select a multiple reaction monitoring (MRM) transition for the IS that shows less interference.
-
Issue 2: Poor Accuracy and Precision at the Upper Limit of Quantification (ULOQ)
-
Symptom: Your quality control samples at the ULOQ consistently fail acceptance criteria, showing a negative bias (underestimation of the analyte).
-
Possible Cause: While seemingly counterintuitive, significant uncorrected cross-talk can lead to an overestimation of the IS response, causing the calculated analyte concentration to be lower than the true value.
-
Troubleshooting Steps:
-
Investigate Cross-Talk: Follow the steps outlined in "Issue 1" to confirm and quantify the extent of isotopic cross-talk.
-
Apply Correction: Implement and validate a correction algorithm.
-
Re-evaluate Calibration Range: It's possible the ULOQ is too high for the current SIL-IS concentration, leading to excessive cross-talk. Consider lowering the ULOQ or increasing the SIL-IS concentration.
-
Data Presentation
Table 1: Theoretical Isotopic Abundance of Mitotane (C₁₄H₁₀Cl₄)
| Mass Offset | Isotope Composition | Theoretical Abundance (%) |
| M | ¹²C₁₄¹H₁₀³⁵Cl₄ | 100.00 |
| M+1 | ¹³C¹²C₁₃¹H₁₀³⁵Cl₄ | 15.48 |
| M+2 | ¹²C₁₄¹H₁₀³⁷Cl³⁵Cl₃ | 129.58 |
| M+3 | ¹³C¹²C₁₃¹H₁₀³⁷Cl³⁵Cl₃ | 20.14 |
| M+4 | ¹²C₁₄¹H₁₀³⁷Cl₂³⁵Cl₂ | 62.97 |
| M+5 | ¹³C¹²C₁₃¹H₁₀³⁷Cl₂³⁵Cl₂ | 9.80 |
| M+6 | ¹²C₁₄¹H₁₀³⁷Cl₃³⁵Cl | 13.59 |
| M+8 | ¹²C₁₄¹H₁₀³⁷Cl₄ | 1.09 |
Note: This table illustrates the significant contribution of naturally occurring heavy isotopes to masses greater than the monoisotopic mass (M). The M+2 peak is more abundant than the M+1 peak due to the high natural abundance of ³⁷Cl.
Table 2: Example of Isotopic Cross-Talk Contribution
| Mitotane Concentration (ng/mL) | Unlabeled Mitotane Response (Analyte Channel) | Cross-Talk Response (IS Channel) | % Contribution to IS Signal (at fixed IS conc.) |
| 1000 | 500,000 | 2,500 | 0.5% |
| 5000 | 2,500,000 | 12,500 | 2.5% |
| 10000 | 5,000,000 | 25,000 | 5.0% |
| 20000 | 10,000,000 | 50,000 | 10.0% |
This table provides a hypothetical example of how the percentage of the internal standard signal originating from the unlabeled analyte increases with the analyte concentration.
Experimental Protocols
Protocol 1: Quantifying Isotopic Cross-Talk
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Mitotane in a suitable solvent (e.g., methanol) at a concentration corresponding to the ULOQ of your assay.
-
Prepare a Blank Solution: Prepare a blank sample containing only the solvent.
-
LC-MS/MS Analysis:
-
Inject the blank solution to establish the baseline noise in the analyte and IS channels.
-
Inject the high-concentration analyte solution.
-
Acquire data using the same MRM transitions for both the analyte and the SIL-IS that you would use in your assay.
-
-
Data Analysis:
-
Integrate the peak area for the Mitotane analyte in its own MRM channel (A_analyte).
-
Integrate the peak area that appears in the SIL-IS MRM channel at the retention time of Mitotane (A_crosstalk).
-
Calculate the percentage cross-talk contribution factor (CF) as: CF = (A_crosstalk / A_analyte) * 100
-
Protocol 2: Mathematical Correction of Isotopic Cross-Talk
-
Determine the Cross-Talk Contribution Factor (CF): Follow Protocol 1 to determine the CF.
-
Analyze Samples: Process and analyze your calibration standards, QCs, and unknown samples as usual.
-
Apply Correction: For each sample, calculate the corrected internal standard peak area (IS_corrected) using the following formula: IS_corrected = IS_observed - (Analyte_observed * CF / 100)
-
IS_observed is the measured peak area of the internal standard.
-
Analyte_observed is the measured peak area of the analyte.
-
-
Quantify Mitotane: Use the IS_corrected value to calculate the peak area ratio (Analyte_observed / IS_corrected) and determine the concentration of Mitotane from your calibration curve.
Visualizations
Caption: Diagram illustrating isotopic cross-talk.
Caption: Workflow for correcting isotopic cross-talk.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Mitotane-13C12 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Mitotane-¹³C₁₂ during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is Mitotane-¹³C₁₂ and why is it used as an internal standard?
Mitotane-¹³C₁₂ is a stable isotope-labeled (SIL) version of Mitotane (B1677208), where twelve carbon-¹² atoms have been replaced with carbon-¹³ atoms. It is considered the gold standard for an internal standard in quantitative mass spectrometry-based assays.[1][2] Because its chemical and physical properties are nearly identical to the unlabeled Mitotane, it experiences similar behavior during sample extraction, chromatography, and ionization.[3] This allows it to accurately correct for variability in sample recovery and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.[1][4]
Q2: What are the most common causes of low recovery for Mitotane-¹³C₁₂?
Low recovery of a SIL internal standard like Mitotane-¹³C₁₂ can arise from several factors during the extraction process.[5][6] The most common culprits include:
-
Suboptimal Extraction Chemistry: Inappropriate choice of extraction solvent, incorrect pH, or insufficient mixing can lead to incomplete partitioning of the highly lipophilic Mitotane from the aqueous sample matrix into the organic solvent.[5]
-
Inefficient Sample Preparation: Incomplete protein precipitation can leave the internal standard bound to matrix components, preventing its full extraction.[5]
-
Loss During Evaporation/Reconstitution: Mitotane can be lost if the evaporation step is too aggressive (high temperature or harsh nitrogen stream). Similarly, the dried extract may not fully redissolve if the reconstitution solvent is inappropriate or vortexing is insufficient.[5]
-
Pipetting or Human Error: Simple errors such as incorrectly preparing the internal standard spiking solution or mistakes in aliquoting the standard into the samples can lead to apparent low recovery.[6]
Q3: Which sample extraction technique is better for Mitotane analysis: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE are effective for extracting Mitotane and its internal standards from biological matrices like plasma or serum.[7] The choice depends on the specific requirements of the assay.[7]
-
Liquid-Liquid Extraction (LLE) is often simpler and less expensive to develop. It is effective at extracting the highly non-polar Mitotane using water-immiscible organic solvents like hexane (B92381) or ethyl acetate.[5][8]
-
Solid-Phase Extraction (SPE) typically provides a cleaner extract by more effectively removing interfering matrix components like phospholipids.[5][9] This can reduce matrix effects and improve assay robustness, especially for high-sensitivity LC-MS/MS methods. Reversed-phase sorbents (e.g., C18) are most suitable for Mitotane.[5]
Comparison of Extraction Techniques
The following table summarizes the key performance characteristics of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for Mitotane analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Component Removal | Low (removes proteins only) | Moderate | High (removes proteins, salts, and phospholipids) |
| Typical Recovery % | >95% (but extract is dirty)[10][11] | 75-95%[5][12] | >90%[5] |
| Reduction of Matrix Effects | Low | Moderate | High |
| Cost per Sample | Low | Low-Moderate | High |
| Ease of Automation | High | Moderate | High |
Troubleshooting Guide: Low Recovery of Mitotane-¹³C₁₂
This guide provides a systematic approach to diagnosing and resolving low or inconsistent recovery of the Mitotane-¹³C₁₂ internal standard.
Problem: Low or No Signal for Mitotane-¹³C₁₂ in All Samples
If the internal standard signal is absent or uniformly low across an entire analytical run, the issue is likely systemic.
-
Verify Internal Standard (IS) Solution:
-
Action: Check the preparation calculations, concentration, and integrity of the IS spiking solution. Ensure it has not degraded or precipitated.[6]
-
Tip: Prepare a fresh IS working solution from the primary stock.
-
-
Confirm Sample Preparation Steps:
-
Action: Review the batch records to ensure the IS solution was added to all samples. A simple dispensing error is a common cause.[6]
-
-
Inspect LC-MS/MS System:
-
Action: Check for leaks in the LC system, verify mobile phase composition, and ensure the mass spectrometer is properly tuned and the ion source is clean.[6] A complete loss of signal can point to an instrument malfunction.
-
Problem: Inconsistent or Low Recovery in a Subset of Samples
When recovery issues affect individual or random samples, the cause is often related to the sample matrix or procedural variability.
-
Evaluate Protein Precipitation (if applicable):
-
Action: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is sufficient (a 3:1 or 4:1 ratio is common) for complete protein removal.[1][4] Ensure vigorous vortexing after adding the solvent.
-
Tip: Using cold acetonitrile (B52724) can improve precipitation efficiency.[4]
-
-
Optimize Liquid-Liquid Extraction (LLE) Parameters:
-
Action: Mitotane is highly lipophilic (logP ≈ 6), so non-polar solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are effective.[5] Experiment with different solvents or mixtures.
-
Tip: Add salt (e.g., sodium chloride) to the aqueous phase to increase the partitioning of Mitotane into the organic layer (salting-out effect).[5] Also, ensure thorough mixing (vortexing for 1-2 minutes) to maximize extraction efficiency.[8]
-
-
Optimize Solid-Phase Extraction (SPE) Parameters:
-
Action: Ensure the SPE cartridge is not drying out between the conditioning, equilibration, and sample loading steps.[5]
-
Tip 1 (Wash Step): The wash solvent should be strong enough to remove interferences but weak enough to not elute the Mitotane-¹³C₁₂. Use a solvent weaker than your elution solvent (e.g., 5-10% methanol (B129727) in water).[5]
-
Tip 2 (Elution Step): Ensure the elution solvent is strong enough to completely desorb the analyte. Use an adequate volume (e.g., 1-2 mL) of a strong solvent like acetonitrile or methanol. Eluting in two smaller aliquots can sometimes improve recovery.[5][13]
-
-
Review Evaporation and Reconstitution Steps:
-
Action: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Overheating can cause degradation.[5]
-
Tip: After reconstitution, vortex the sample vigorously for at least 30 seconds to ensure the dried residue is fully dissolved.[5] The choice of reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape.
-
Experimental Workflows & Protocols
The following diagrams and protocols provide a general framework for sample extraction. These should be optimized for your specific laboratory conditions and instrumentation.
Caption: General experimental workflow for Mitotane sample extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the LLE of Mitotane from human plasma.
-
Sample Preparation: Aliquot 200 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Mitotane-¹³C₁₂ working solution.
-
Mixing: Vortex the sample for 30 seconds.[5]
-
Protein Precipitation (Recommended): Add 200 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.[5]
-
Liquid-Liquid Extraction: Add 1 mL of hexane (or MTBE).[5]
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough extraction.[5]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[5]
-
Collection: Carefully transfer the upper organic layer to a clean tube.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure using a reversed-phase (C18) SPE cartridge.
-
Cartridge Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge sorbent to go dry.[5]
-
Sample Preparation: To 200 µL of plasma, add 20 µL of the Mitotane-¹³C₁₂ working solution. Add 400 µL of water to dilute the sample and vortex.[5]
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[5]
-
Washing: Pass 1 mL of a 10% methanol in water solution through the cartridge to remove polar interferences.[5]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove excess water.[5]
-
Elution: Elute Mitotane and the internal standard with 1 mL of acetonitrile into a clean collection tube.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial.[5]
Troubleshooting Logic Diagram
Use the following decision tree to diagnose the root cause of low internal standard recovery.
Caption: Troubleshooting decision tree for low internal standard recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Managing ion suppression for Mitotane-13C12 in electrospray ionization
Welcome to the Technical Support Center for Mitotane (B1677208) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing ion suppression during the analysis of Mitotane-13C12 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Mitotane that may be related to ion suppression.
| Problem | Potential Cause | Suggested Solution |
| Low Mitotane Signal Intensity / Poor Sensitivity | Significant ion suppression from co-eluting matrix components interfering with Mitotane ionization.[1] | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction) to remove more interferences.[1] 2. Modify Chromatography: Adjust the mobile phase gradient or use a different analytical column to improve the separation of Mitotane from the ion suppression zone.[1] 3. Sample Dilution: If sensitivity allows, diluting the sample can lower the concentration of interfering matrix components.[1] |
| Poor Reproducibility (High %CV) | Variable matrix effects; the degree of ion suppression is inconsistent across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound will co-elute and experience the same matrix effects as Mitotane, effectively normalizing the response.[2] 2. Improve Sample Cleanup: A more robust and consistent sample preparation method will reduce variability in matrix components between samples.[1] |
| Non-Linear Calibration Curve | Concentration-dependent matrix effects; the extent of ion suppression changes with analyte concentration. | 1. Re-evaluate Sample Preparation: Ensure the chosen method is not being overloaded at higher concentrations.[1] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects across the concentration range.[1] |
| Gradual Decrease in Signal Over a Run Sequence | Contamination of the ion source or mass spectrometer due to the buildup of non-volatile matrix components.[1] | 1. Implement a Divert Valve: Program the divert valve to send the early-eluting, highly aqueous, and salt-containing portion of the chromatogram to waste.[1] 2. Improve Sample Cleanup: More effective removal of matrix components will reduce the rate of instrument contamination.[1] 3. Perform Regular Instrument Maintenance: Clean the ion source and other relevant components of the mass spectrometer as recommended by the manufacturer.[1] |
| Peak Tailing or Splitting | Chromatographic issues or matrix interferences affecting peak shape. | 1. Optimize Chromatography: Adjust mobile phase composition, pH, or the gradient profile. 2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.[1] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Mitotane analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from a sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, Mitotane, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response, which can result in inaccurate quantification, underestimation of the true concentration, and reduced assay sensitivity.[1] Given Mitotane's narrow therapeutic window (14–20 μg/mL), accurate measurement is critical for effective patient treatment.[1][3]
Q2: What are the primary causes of ion suppression in biological samples like plasma?
A2: The main sources of ion suppression in biological matrices are endogenous components present in high concentrations. These include:
-
Phospholipids: As major components of cell membranes, they are a significant cause of ion suppression in plasma samples.[1]
-
Proteins: Abundant proteins in plasma can cause ion suppression and also contaminate the LC-MS system.[1]
-
Salts and other small molecules: These can also interfere with the ionization process.[1]
Q3: How can I detect and assess the magnitude of ion suppression in my Mitotane assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative technique where a constant flow of a Mitotane standard solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of Mitotane indicates the presence of co-eluting components that are causing ion suppression.[1]
-
Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of Mitotane spiked into a blank matrix extract is compared to the response of Mitotane in a neat solvent. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound in managing ion suppression?
A4: A SIL-IS is a compound with the same physicochemical properties as the analyte, in this case, Mitotane, but with a different mass due to isotopic labeling. An ideal SIL-IS, such as this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2][4] While deuterium-labeled standards (like Mitotane-d8) are commonly used, 13C-labeled standards are considered superior as they are less likely to exhibit chromatographic separation from the analyte, which can sometimes occur with deuterated compounds.[5]
Q5: Which sample preparation technique is best for minimizing ion suppression for Mitotane?
A5: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison of common methods:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, making it more prone to ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning Mitotane into an organic solvent, leaving many interfering substances in the aqueous layer.[4]
-
Solid-Phase Extraction (SPE): SPE is the most selective and effective technique for removing matrix interferences, providing the cleanest extracts and thus minimizing ion suppression.[1]
Quantitative Data Summary
The following table provides a hypothetical comparison of the performance of different sample preparation methods for Mitotane analysis, illustrating the impact on ion suppression.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 65 - 80 | 85 - 95 | 95 - 105 |
| Recovery (%) | > 90 | 80 - 95 | 85 - 100 |
| Process Efficiency (%) | 60 - 75 | 70 - 90 | 80 - 100 |
| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower |
| Sample Throughput | High | Medium | Low |
Note: This data is illustrative. Actual values will depend on the specific matrix, method, and instrumentation.
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This is a simple and rapid sample preparation technique suitable for high-throughput analysis.
-
To 100 µL of plasma sample (calibrator, QC, or patient sample), add 200 µL of the internal standard working solution (this compound in acetonitrile).[7]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[7]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
-
To a 100 µL plasma sample, add the internal standard (this compound).[4]
-
Add 200 µL of a protein precipitating solvent such as acetonitrile.[4]
-
Add 150 µL of an extraction solvent like ethyl acetate.[3]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.[3]
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.[4]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, significantly minimizing ion suppression.[1]
-
Conditioning: Pass an organic solvent (e.g., methanol) through the SPE cartridge.[1]
-
Equilibration: Flush the cartridge with an aqueous solution (e.g., water or buffer).[1]
-
Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.[1]
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining Mitotane.[1]
-
Elution: Elute Mitotane from the cartridge using a strong organic solvent.[1]
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Note: The specific solvents and volumes will depend on the chosen SPE cartridge and should be optimized for Mitotane.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Mitotane-13C12 stability in processed samples and autosampler
Welcome to the Technical Support Center for Mitotane-13C12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in processed samples and within the autosampler environment. As a stable isotope-labeled internal standard, this compound is considered the gold standard for the accurate quantification of mitotane (B1677208) in biological matrices.[1][2] Its physicochemical properties are nearly identical to unlabeled mitotane, meaning its stability characteristics are expected to be comparable.[1][2]
This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: How stable is this compound in processed samples stored in an autosampler?
One study demonstrated that mitotane in a test solution (diluent) was stable for up to 48 hours.[3] Another study evaluated the stability of processed plasma samples and found that storage at room temperature resulted in higher variability over time compared to refrigerated storage.[4] Long-term stability of mitotane in plasma has been observed when samples are stored at temperatures below 4°C.[5]
Quantitative Stability of Mitotane in Processed Plasma Samples [4]
| Storage Condition | Time Point | Variation (%) |
| Room Temperature | Day 0-2 | 0.90 - 27.12 |
| Room Temperature | > 7 days | High Variation |
| Refrigerated | Day 0-2 | 1.68 - 19.05 |
| Refrigerated | Day 15 | Up to 19.05 |
Recommendation: To minimize variability, analyze processed samples containing this compound as soon as possible. If storage in an autosampler is necessary, maintain the temperature at 4°C and complete the analysis within 48 hours.
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound, similar to its deuterated analog Mitotane-d8, should be stored under controlled conditions to ensure its integrity. Refer to the supplier's recommendations for specific storage instructions. Generally, stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light.
Q3: What are the known degradation pathways for mitotane?
Forced degradation studies on unlabeled mitotane have shown that it is susceptible to degradation under basic conditions (basic hydrolysis).[3] It is relatively stable under acidic, oxidative, thermal, and photolytic stress conditions.[3] Given the identical chemical structure, this compound is expected to follow the same degradation pathway.
Troubleshooting Guide for this compound Analysis
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing or Asymmetry
-
Possible Cause A: Secondary Interactions. Mitotane, being a lipophilic compound, can exhibit secondary interactions with active sites on the stationary phase (e.g., residual silanols), leading to peak tailing.
-
Solution:
-
Ensure the mobile phase has an appropriate pH to suppress the ionization of silanol (B1196071) groups. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used.
-
Use a high-quality, end-capped C18 column to minimize the availability of free silanol groups.
-
-
-
Possible Cause B: Column Contamination. Accumulation of matrix components from processed samples on the column can lead to peak distortion.
-
Solution:
-
Employ a robust sample preparation method, such as protein precipitation followed by centrifugation, to remove as much of the matrix as possible.
-
Use a guard column or an in-line filter to protect the analytical column from contaminants.
-
If contamination is suspected, flush the column with a strong solvent or follow the manufacturer's regeneration procedure.
-
-
Issue 2: Split Peaks
-
Possible Cause A: Incompatible Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution:
-
Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.
-
If a strong solvent is necessary for solubility, minimize the injection volume.
-
-
-
Possible Cause B: Column Void or Blocked Frit. A physical disruption at the head of the column can cause the sample to be distributed unevenly, resulting in split peaks for all analytes.
-
Solution:
-
Reverse-flush the column (if permitted by the manufacturer) to dislodge any blockage.
-
If a void is suspected, the column may need to be replaced.
-
-
Issue 3: Drifting Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time with the mobile phase before starting the analytical run can lead to a gradual shift in retention times.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the mobile phase, as indicated by a stable baseline.
-
-
-
Possible Cause B: Changes in Mobile Phase Composition. Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase composition and affect retention times.
-
Solution:
-
Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Ensure the HPLC pump is functioning correctly and delivering a consistent mobile phase composition.
-
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a common and effective method for extracting mitotane from plasma samples.
-
To 200 µL of plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Typical LC-MS/MS Conditions for Mitotane Analysis
-
HPLC System: Standard LC system capable of binary or quaternary gradients.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating retention time shifts for Mitotane-13C12
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering retention time shifts during the analysis of Mitotane and its stable isotope-labeled internal standard, Mitotane-13C12.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) has a slightly different retention time than the native Mitotane. Is this normal?
A: Yes, it is not uncommon to observe a small retention time difference between an analyte and its stable isotope-labeled (SIL) internal standard. While 13C-labeled standards are expected to co-elute more closely than deuterated standards, minor chromatographic differences can still arise.[1] The key is for this difference to be consistent. An inconsistent shift between the analyte and the IS can compromise data accuracy.[2]
Q2: The retention times for both Mitotane and this compound are shifting to be consistently earlier than expected. What are the common causes?
A: A consistent shift to earlier elution times for both compounds typically points to a change in the chromatographic conditions that increases the elution strength or reduces analyte interaction with the stationary phase. Key areas to investigate include:
-
Increased Mobile Phase Elution Strength: An error in mobile phase preparation resulting in a higher-than-intended proportion of the organic solvent (e.g., acetonitrile, methanol) is a common cause.[3]
-
Increased Column Temperature: Operating at a higher temperature than specified in the method can decrease mobile phase viscosity and increase analyte kinetics, leading to shorter retention times.[4] A temperature increase of just 1°C can decrease retention time by approximately 2%.[4] However, this effect can be compound-dependent.[5]
-
Increased Flow Rate: A pump malfunction or an incorrect setting that leads to a higher flow rate will cause all analytes to elute earlier.
Q3: The retention times for both Mitotane and this compound are shifting to be consistently later than expected. What should I check?
A: A consistent shift to later elution times suggests a decrease in elution strength or a problem with the flow path. Consider the following:
-
Decreased Mobile Phase Elution Strength: This can occur from an error in preparation or the preferential evaporation of the more volatile organic solvent from the mobile phase reservoir over time, which increases the aqueous component.[6]
-
Reduced Flow Rate: This is a very common cause. Check for leaks in the system, malfunctioning pump check valves, or bubbles in the pump head, all of which can lead to a lower-than-set flow rate.[3][7]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter the stationary phase chemistry and lead to longer retention times.[8]
Q4: I am observing erratic or drifting retention times from one injection to the next. What could be the issue?
A: Inconsistent and unpredictable shifts are often due to a lack of system stability. The most common culprits are:
-
Insufficient Column Equilibration: The column requires equilibration with the mobile phase for a sufficient time (at least 10 column volumes) before starting a run.[9] Drifting retention times are common during the first few injections on a newly installed column as the stationary phase equilibrates.[4]
-
Air Bubbles in the System: Air trapped in the pump, injector, or detector can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.[9][10] Purging the system is recommended.
-
Inconsistent Temperature Control: A malfunctioning column oven or significant fluctuations in the ambient laboratory temperature (if no oven is used) can cause retention times to drift.[4][6]
-
Sample Diluent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak shape issues and retention time shifts.[4]
Q5: How can a small retention time shift between Mitotane and this compound affect my quantitative results?
A: Even a minor, consistent shift between the analyte and its SIL IS can impact accuracy due to matrix effects.[2] Biological samples contain many endogenous components, such as phospholipids (B1166683), that can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's ion source—a phenomenon known as ion suppression.[11] If the analyte and the IS elute at slightly different times, they may experience different degrees of ion suppression. This difference can alter the analyte-to-IS peak area ratio, leading to inaccurate quantification.[2]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When a retention time shift is observed, a systematic approach is crucial to quickly identify and resolve the root cause. The following workflow provides a logical sequence of checks.
Caption: Troubleshooting workflow for identifying the cause of retention time shifts.
Isotope & Matrix Effect Relationship
The diagram below illustrates how a small retention time (RT) difference between Mitotane and its 13C12 internal standard can lead to quantitative inaccuracies when a region of ion suppression is present.
Caption: Impact of differential matrix effects due to RT shifts between analyte and IS.
Data & Experimental Protocols
Table 1: Summary of Potential Causes for Retention Time Shifts
| Symptom | Potential Cause | Area to Investigate |
| All peaks elute early | Mobile phase too strong | Incorrect organic/aqueous ratio.[3] |
| Flow rate too high | Pump settings, system leaks after the pump.[3] | |
| Column temperature too high | Column oven settings.[4] | |
| All peaks elute late | Mobile phase too weak | Incorrect organic/aqueous ratio, evaporation of organic solvent.[6][7] |
| Flow rate too low | System leaks, pump malfunction (check valves, seals), air bubbles.[3] | |
| Column blockage/contamination | High system backpressure, sample matrix buildup.[8] | |
| Drifting/inconsistent RT | Insufficient equilibration | Allow more time for the column to stabilize with the mobile phase.[4][9] |
| Temperature fluctuations | Unstable column oven or ambient lab temperature.[6] | |
| Air bubbles in the system | Degas mobile phase, purge pump.[9] | |
| Relative shift (Analyte vs. IS) | Isotope effect | Expected small shift, should be consistent.[1][2] |
| Differential matrix effects | Overlapping matrix components causing varied ion suppression.[2] |
Table 2: Example LC Parameters for Mitotane Analysis
The following parameters are compiled from published methods and can serve as a starting point for method development. Optimization is required for specific instrumentation and applications.
| Parameter | Setting 1 | Setting 2 |
| Column | BEH C18 (100 x 2.1 mm, 1.7 µm)[12] | Reversed-phase C8[13] |
| Mobile Phase A | Water[12] | Acetonitrile/Purified Water/Formic Acid (90:10:0.3, v/v/v)[14] |
| Mobile Phase B | Acetonitrile[12] | Methanol (B129727)/Formic Acid (100:0.3, v/v)[14] |
| Mobile Phase C | Not specified | Water/Formic Acid (100:0.3, v/v)[14] |
| Flow Rate | Not specified | 1.0 mL/min (detector flow)[14] |
| Column Temperature | 40°C[12] | Not specified |
| Example Retention Time | 4.20 min[12] | Not specified |
Protocol: General Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning biological samples like plasma to reduce matrix effects, which can influence retention time and quantification.[11] Specific cartridges and solvents must be optimized for Mitotane.
Objective: To remove interfering substances like proteins and phospholipids from plasma samples prior to LC-MS analysis.
Materials:
-
SPE Cartridge (e.g., a reversed-phase chemistry appropriate for Mitotane)
-
Plasma sample (pre-treated if necessary)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or buffer)
-
Wash solvent (a weak solvent to remove polar interferences)
-
Elution solvent (a strong organic solvent to elute Mitotane)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (typically the initial mobile phase)
Methodology:
-
Conditioning: Flush the SPE cartridge with 1-2 mL of a strong organic solvent like methanol to activate the stationary phase.
-
Equilibration: Flush the cartridge with 1-2 mL of an aqueous solution (e.g., water or buffer) to prepare it for the sample.[11]
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.[11]
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent to remove salts and other polar interferences while Mitotane remains bound to the sorbent.[11]
-
Elution: Elute Mitotane from the cartridge using 1-2 mL of a strong organic solvent. Collect the eluate in a clean tube.[11]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the mobile phase used for the LC-MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS system.
References
- 1. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mitotane Nanocarriers for the Treatment of Adrenocortical Carcinoma: Evaluation of Albumin-Stabilized Nanoparticles and Liposomes in a Preclinical In Vitro Study with 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Potential kinetic isotope effects of Mitotane-13C12 in analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for kinetic isotope effects (KIEs) during the analysis of Mitotane-¹³C₁₂. This resource is intended for researchers, scientists, and drug development professionals utilizing Mitotane-¹³C₁₂ as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and is it a concern when using Mitotane-¹³C₁₂ as an internal standard?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2] This effect is most pronounced when the isotopic substitution leads to a significant relative change in mass, such as replacing hydrogen with deuterium.[1] For heavier atoms like carbon, substituting ¹²C with ¹³C results in a much smaller relative mass change (about 8%), and therefore, any associated kinetic isotope effects are generally small.[1]
While a significant KIE for Mitotane-¹³C₁₂ is not expected to be a common issue in standard bioanalytical workflows, it is a theoretical possibility that could manifest as variability in analytical results. The use of a stable isotope-labeled internal standard like Mitotane-¹³C₁₂ is still considered the gold standard for quantitative LC-MS assays to ensure accuracy and precision.
Q2: Can a ¹³C kinetic isotope effect alter the metabolic rate of Mitotane-¹³C₁₂ compared to unlabeled Mitotane?
A2: It is theoretically possible, but likely to be a minor effect. Mitotane is metabolized in the adrenal cortex and other tissues by cytochrome P450 enzymes through α- and β-hydroxylation.[2][3] If the rate-limiting step of this metabolic process involves the cleavage of a bond to one of the ¹³C-labeled carbon atoms, a small kinetic isotope effect could lead to a slightly slower rate of metabolism for Mitotane-¹³C₁₂ compared to the unlabeled drug. However, without specific experimental data for Mitotane-¹³C₁₂, this remains a theoretical consideration.
Q3: Can chromatographic separation be affected by the ¹³C labeling in Mitotane-¹³C₁₂?
A3: Typically, the chromatographic co-elution of a compound and its ¹³C-labeled isotopologue is expected, especially in reversed-phase liquid chromatography. However, very small differences in retention time, known as isotopic fractionation, have been observed in some cases, particularly with normal-phase chromatography.[4] For most bioanalytical methods using LC-MS, this effect is negligible. If you observe peak splitting or shouldering for the analyte and internal standard, further investigation is warranted (see Troubleshooting Guide).
Q4: How can I be sure that the signal I'm measuring for Mitotane-¹³C₁₂ is not influenced by the natural isotopes of unlabeled Mitotane?
A4: This is a valid concern, especially with low-resolution mass spectrometers. The naturally occurring isotopes of the unlabeled analyte (e.g., M+1, M+2) can potentially contribute to the signal of the ¹³C-labeled internal standard, particularly if the mass difference is small. To mitigate this, it is recommended to use an internal standard with a mass difference of at least 3 or 4 Da from the analyte. High-resolution mass spectrometry can also help to distinguish between the isotopologues.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments.
Issue 1: High Variability in the Internal Standard Peak Area
-
Symptom: The peak area of Mitotane-¹³C₁₂ is inconsistent across a batch of samples.
-
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Ensure uniform execution of all sample preparation steps, including extraction and solvent evaporation.
-
Matrix Effects: Variations in the sample matrix can lead to ion suppression or enhancement, affecting the internal standard's signal. Evaluate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked matrix. Consider improving sample cleanup or adjusting chromatographic conditions to separate the internal standard from matrix interferences.[5][6]
-
Injector Variability: Perform an injection precision test with a standard solution to check for autosampler issues.
-
Issue 2: Inaccurate Quantification or Poor Precision
-
Symptom: The calculated concentrations of Mitotane show high variability or are inaccurate, even with the use of Mitotane-¹³C₁₂.
-
Potential Causes & Troubleshooting Steps:
-
Isotopic Contribution: As mentioned in the FAQs, ensure that the signal from the unlabeled analyte is not interfering with the internal standard's signal.
-
Differential Recovery or Matrix Effects: Although unlikely, a significant KIE could theoretically lead to slight differences in extraction recovery or susceptibility to matrix effects between Mitotane and Mitotane-¹³C₁₂. During method validation, it is crucial to assess the consistency of the analyte-to-internal standard peak area ratio across different concentrations and in different sources of blank matrix.
-
Chromatographic Separation: If partial separation of the analyte and internal standard is suspected, modify the chromatographic method to ensure co-elution.
-
Experimental Protocols
A robust method validation is essential to ensure the reliability of quantitative data and to identify and mitigate any potential isotope effects. The following outlines key experiments based on FDA guidelines for bioanalytical method validation.[7][8]
1. Assessment of Matrix Effects
-
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard, then processed through the entire extraction procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix factor (MF) and the internal standard-normalized MF.
-
2. Evaluation of Recovery
-
Objective: To determine the extraction efficiency of the analytical method.
-
Methodology:
-
Compare the peak area of the analyte from extracted samples (Set C from the matrix effect experiment) to the peak area of the analyte from post-extraction spiked samples (Set B).
-
Perform this at low, medium, and high concentrations.
-
3. Calibration Curve and Quality Controls
-
Objective: To establish the relationship between analyte concentration and instrument response and to ensure the accuracy and precision of the method.
-
Methodology:
-
Prepare a series of calibration standards by spiking known concentrations of Mitotane into a blank biological matrix.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze the calibration standards and QCs along with the study samples. The precision at each concentration level should not exceed 15% of the coefficient of variation (CV), except for the lower limit of quantification (LLOQ), where it should not exceed 20% of the CV.[8]
-
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Purpose |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. | To ensure that matrix components do not variably affect the ionization of the analyte and internal standard. |
| Recovery | Recovery of the analyte and internal standard should be consistent and reproducible. | To ensure the efficiency and consistency of the sample extraction process.[8] |
| Precision & Accuracy | For QCs, the deviation from the nominal concentration should be within ±15% (±20% for LLOQ). | To ensure the reliability of the quantitative measurements. |
Visualizations
Caption: Simplified metabolic pathway of Mitotane.
Caption: Typical experimental workflow for Mitotane analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
Precision in Mitotane Quantification: A Comparative Guide to an LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of mitotane (B1677208), achieving high precision and accuracy in its quantification is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, such as Mitotane-¹³C₁₂ or the more commonly documented Mitotane-d8, against alternative analytical techniques. Mitotane is a critical drug in the treatment of adrenocortical carcinoma, and due to its narrow therapeutic window, precise monitoring of its plasma concentrations is essential for optimizing therapeutic outcomes and minimizing toxicity.[1][2][3][4]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays.[1][5] These internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for accurately compensating for matrix effects and variations in instrument response, leading to high accuracy and precision.[1][5] While specific data for Mitotane-¹³C₁₂ is not extensively published, the principles and performance data from studies using the deuterated analog, Mitotane-d8, provide a strong basis for comparison and are detailed herein.
Comparative Analysis of Analytical Methods
The quantification of mitotane in biological matrices can be performed using several analytical techniques. LC-MS/MS with a stable isotope-labeled internal standard generally offers superior sensitivity and selectivity. The following table summarizes the performance characteristics of an LC-MS/MS method with a deuterated internal standard against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD).
| Parameter | LC-MS/MS with Mitotane-d8 | GC-MS | LC-DAD |
| Lower Limit of Quantification (LLOQ) | ~0.25 µg/mL | ~0.25 µg/mL | 1.00 µg/mL |
| Linearity (r²) | >0.99 | >0.99 | >0.998 |
| Intra-assay Precision (%CV) | < 10% | < 10% | < 9.98% |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 9.98% |
| Accuracy (% Recovery) | 85-115% | Not specified | 89.40% - 105.90% |
| Sample Preparation | Simple Protein Precipitation | Deproteination and Liquid-Liquid Extraction | Protein Precipitation |
| Run Time | Rapid (minutes) | ~12 minutes | ~12 minutes |
Note: The performance characteristics for the LC-MS/MS method with Mitotane-d8 are based on expected values for a validated bioanalytical method of this type.[2][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the key experimental protocols for the LC-MS/MS analysis of mitotane using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of mitotane from plasma samples.[3][4]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[3]
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., 5 µg/mL Mitotane-d8 in methanol) to each tube.[3]
-
Vortexing: Vortex each tube for approximately 10 seconds to ensure thorough mixing.[3]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.[3]
-
Vortexing: Vortex the tubes vigorously for 30 seconds.[3]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial, possibly with an insert.[3]
-
Injection: Inject a specific volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]
Liquid Chromatography Parameters
-
HPLC System: A high-performance liquid chromatography (HPLC) system is used.[1]
-
Column: A C18 reversed-phase column is typically used for separation.[5]
-
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small amount of formic acid).[5]
-
Flow Rate: A constant flow rate is maintained.
-
Column Temperature: The column is maintained at a consistent temperature.
Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is selected based on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3] Specific precursor to product ion transitions are monitored for both mitotane and the internal standard.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the LC-MS/MS analysis of Mitotane.
Caption: Role of the internal standard in correcting for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitotane-13C12 and Mitotane-d8 as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) of mitotane (B1677208), the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. Mitotane, a key therapeutic agent for adrenocortical carcinoma (ACC), has a narrow therapeutic window, necessitating precise measurement of its plasma concentrations.[1][2][3][4] This guide provides a detailed comparison of two stable isotope-labeled internal standards: the commonly used Mitotane-d8 and the theoretically superior Mitotane-13C12.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[4][5][6] By incorporating heavier isotopes, these standards are distinguishable from the analyte by the mass spectrometer while sharing nearly identical physicochemical properties. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[7][8]
Performance Comparison: Mitotane-d8 vs. This compound
While direct experimental data for this compound is not widely available in published literature, a comparison can be made based on the well-established properties of deuterated versus 13C-labeled standards and the available data for Mitotane-d8. Mitotane-d8 is widely regarded as the standard of choice for mitotane quantification.[3][4][5]
The primary advantage of 13C-labeled standards over deuterated ones lies in their chromatographic behavior and isotopic stability.[7][8] Deuteration can sometimes lead to a slight shift in retention time, causing the internal standard to elute slightly earlier than the analyte.[1][8] This "isotope effect" can be problematic if matrix effects are not uniform across the chromatographic peak.[7] In contrast, 13C-labeled standards typically co-elute perfectly with the analyte, ensuring that both are subjected to the same matrix effects and providing more accurate correction.[1][7]
Furthermore, 13C labels are chemically inert and not susceptible to the back-exchange that can occasionally occur with deuterium (B1214612) atoms in certain molecular positions.[7] The main drawback of 13C-labeled standards is their generally higher cost and more limited commercial availability.[7][9]
Below is a table summarizing the key characteristics of Mitotane-d8 and the theoretical attributes of this compound.
| Feature | Mitotane-d8 | This compound (Theoretical) | Benefit Analysis |
| Isotopic Label | Deuterium (2H) | Carbon-13 (13C) | 13C is a heavier isotope, providing a larger mass shift which can be beneficial. |
| Co-elution | May exhibit a slight retention time shift (elute earlier) due to the isotope effect.[1][8] | Expected to have virtually identical retention time to mitotane.[1][7] | Perfect co-elution, as expected with 13C, provides superior correction for matrix effects.[7] |
| Isotopic Stability | Generally stable, but deuterium labels can be prone to back-exchange in certain chemical environments.[7] | Highly stable with no risk of isotope exchange.[7] | 13C labeling offers greater assurance of stability throughout the analytical process. |
| Matrix Effect | Good compensation, but the slight chromatographic separation can lead to differential ion suppression or enhancement if matrix effects are variable.[7] | Excellent compensation due to co-elution, ensuring both analyte and standard experience the same matrix effects.[1][7] | 13C standards are considered superior for mitigating matrix effects in complex biological samples.[7] |
| Availability | Commercially available from various suppliers. | Not readily commercially available as a standard for mitotane. | Mitotane-d8 is the practical choice due to its current availability. |
| Cost | Generally less expensive than 13C-labeled standards.[7][9] | Expected to be significantly more expensive due to a more complex synthesis.[7][9] | The cost-effectiveness of Mitotane-d8 makes it a more accessible option for routine analysis. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of mitotane in human plasma using an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing Mitotane-d8.[3][4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., 5 µg/mL Mitotane-d8 in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds to 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial, with an insert if necessary.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions for both mitotane and the internal standard are monitored.
-
Quantification
The concentration of mitotane is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared against a calibration curve prepared with known concentrations of mitotane in a surrogate matrix (e.g., drug-free human plasma).[3]
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of mitotane, the following diagrams are provided.
Mitotane's primary mechanism of action involves the inhibition of steroidogenesis within the adrenal cortex.[10][11][12]
Conclusion
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotane Lipid Nanocarriers and Enantiomers | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Mitotane Assays Utilizing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mitotane (B1677208), a critical therapeutic agent for adrenocortical carcinoma, is essential for effective patient management due to its narrow therapeutic window of 14-20 mg/L.[1][2][3] The choice of an appropriate internal standard (IS) is a pivotal factor in the development of robust and reliable bioanalytical methods to ensure precise therapeutic drug monitoring (TDM).[4] This guide provides a detailed comparison of Mitotane assays employing different internal standards, focusing on a stable isotope-labeled standard, Mitotane-d8, and structural analogs such as p,p'-DDD and dicofol.
Stable isotope-labeled internal standards, like Mitotane-d8, are widely considered the "gold standard" in quantitative mass spectrometry.[4][5][6] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4][6] This co-elution is crucial for accurately compensating for matrix effects, a common source of variability in the analysis of complex biological samples like plasma.[5] Structural analogs, while often more cost-effective, may exhibit differences in extraction recovery and ionization efficiency, which can potentially impact the accuracy of the assay.[4]
Quantitative Performance Data
The following tables summarize the validation parameters for Mitotane assays using different internal standards and analytical techniques, compiled from various studies.
Table 1: Performance of HPLC-DAD Assay using p,p'-DDD as Internal Standard [7][8][9]
| Validation Parameter | Result |
| Linearity Range | 1.00–50.00 µg/mL (R² > 0.9987) |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL |
| Intra-assay Precision (CV%) | < 9.98% |
| Inter-assay Precision (CV%) | < 9.98% |
| Accuracy | 89.40%–105.90% |
| Recovery | 98.00%–117.00% |
Table 2: Performance of HPLC-UV Assay using Dicofol as Internal Standard [10]
| Validation Parameter | Result |
| Linearity Range | 1 to 50 mg L⁻¹ |
| Stability at Room Temperature | Stable for 1 week |
| Stability at 2-8 °C | Stable for 1 week |
Table 3: Performance of GC-EI-MS Assay (Internal Standard not specified) [2][11]
| Validation Parameter | Result |
| Linearity Range | 0.25–40 µg/mL (R² = 0.992) |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
Note: While specific quantitative validation data for a Mitotane assay using Mitotane-d8 was not detailed in the provided search results, its use in LC-MS/MS methods is reported to ensure high accuracy and precision.[1][12]
Experimental Protocols
LC-MS/MS Method with Mitotane-d8 Internal Standard
This protocol provides a general workflow for the quantification of Mitotane in human plasma using a stable isotope-labeled internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of a plasma sample, add 20 µL of the Mitotane-d8 internal standard working solution.[6]
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 10,000 x g for 10 minutes.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]
-
-
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Methanol with 0.1% formic acid.[13]
-
Elution: A suitable gradient elution to separate Mitotane from endogenous interferences.[13]
-
-
Mass Spectrometry:
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor to product ion transitions for Mitotane and Mitotane-d8 need to be optimized for the instrument being used.[6]
-
HPLC-DAD Method with p,p'-DDD Internal Standard
This method outlines the procedure for Mitotane determination using a structural analog as the internal standard with UV detection.[7][8][9]
-
Sample Preparation (Protein Precipitation):
-
Collect drug-free plasma samples in potassium-ethylenediamine tetraacetate (K-EDTA) tubes.[7][9]
-
Spike samples with Mitotane standards to create a calibration curve (1.0, 2.5, 10.0, 25.0, and 50.0 µg/mL).[7][9]
-
Add the internal standard, p,p'-DDD, to all samples, standards, and controls at a concentration of 25.0 µg/mL.[7][8][9]
-
Precipitate proteins by adding acetonitrile and then centrifuge the samples.[7][8][9]
-
Inject 50 µL of the supernatant into the HPLC system.[3][7][8]
-
-
Liquid Chromatography with Diode-Array Detection (LC-DAD):
HPLC-UV Method with Dicofol Internal Standard
This method describes a minimally invasive approach for Mitotane monitoring using volumetric absorptive microsampling.[10]
-
Sample Collection:
-
Capillary blood is collected at home using a MITRA™ VAMS 20 µL microsampler.[10]
-
-
Sample Preparation:
-
Dried blood samples are extracted prior to analysis.[10]
-
-
Liquid Chromatography with UV Detection (HPLC-UV):
Visualizing the Workflow and Comparison
To further clarify the experimental and logical processes, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples | Clinics [elsevier.es]
- 9. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for the minimally invasive drug monitoring of mitotane by means of volumetric absorptive microsampling for a home-based therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Mitotane Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Mitotane (B1677208) is paramount for therapeutic drug monitoring (TDM) and clinical research. This guide provides an objective comparison of analytical methodologies, with a focus on the use of a stable isotope-labeled internal standard, Mitotane-¹³C₁₂, for enhancing accuracy and precision.
Mitotane, a key therapeutic agent for adrenocortical carcinoma, has a narrow therapeutic window, typically between 14 and 20 µg/mL in plasma.[1][2] Levels outside this range can lead to suboptimal efficacy or increased toxicity.[1][2] Therefore, rigorous and reliable analytical methods are crucial for effective patient management. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard with other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD) or UV detection.
While direct comparative experimental data for Mitotane-¹³C₁₂ is not widely available in published literature, the principles of its use are identical to those of the more commonly documented deuterated internal standard, Mitotane-d8. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte.[3][4] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in sample recovery and matrix effects.[5]
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods for Mitotane quantification.
Table 1: Linearity and Range of Analytical Methods
| Analytical Method | Internal Standard | Linearity (r²) | Analytical Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Upper Limit of Quantification (ULOQ) (µg/mL) |
| LC-MS/MS | Mitotane-d8* | > 0.99 | 0.25 - 40 | 0.25 | 40 |
| GC-EI-MS | Structural Analog | 0.992 | 0.25 - 40 | 0.25 | 40 |
| LC-DAD | p,p'-DDD | > 0.9987 | 1.00 - 50.00 | 1.00 | 50.00 |
| HPLC-UV | p,p'-DDD | 0.999 | 0.78 - 25 | 0.78 | 25 |
| HPLC-UV | Dicofol | Not Specified | 1 - 50 | Not Specified | 50 |
*Data for Mitotane-d8 is used as a surrogate for Mitotane-¹³C₁₂.
Table 2: Accuracy and Precision of Analytical Methods
| Analytical Method | Internal Standard | Accuracy (%) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| LC-MS/MS | Mitotane-d8* | Within ±15% | < 15% | < 15% |
| GC-EI-MS | Structural Analog | 91.4 - 101.6 | 4.3 - 9.5 | Not Specified |
| LC-DAD | p,p'-DDD | 89.4 - 105.9 | < 9.98% | < 9.98% |
| HPLC-UV | p,p'-DDD | < 13.69% deviation | < 4.85% | < 4.85% |
*Data for Mitotane-d8 is used as a surrogate for Mitotane-¹³C₁₂.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Mitotane-d8
This method is favored for its high sensitivity and selectivity.[3]
-
Sample Preparation: A protein precipitation extraction is commonly performed. To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing the internal standard (Mitotane-d8) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection.[3]
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.[3]
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
-
Mass Spectrometric Conditions:
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This method offers a simplified approach for therapeutic drug monitoring.[6]
-
Sample Preparation: Deproteination is followed by liquid-liquid extraction. 40 µL of an internal standard-containing methanol (B129727) is added to the plasma sample, followed by the addition of an extraction solvent like ethyl acetate. After vortexing and centrifugation, the supernatant is collected for analysis.[6]
-
GC-MS Conditions:
Liquid Chromatography with Diode-Array Detection (LC-DAD) / HPLC-UV
These methods are robust and can be simpler to implement than mass spectrometry-based assays.[7][8]
-
Sample Preparation: A single protein precipitation step with methanol or acetonitrile is typically used.[8][9] For instance, 400 µL of acetonitrile containing the internal standard (e.g., p,p'-DDD) is added to 200 µL of plasma.[4] After vortexing and centrifugation, the supernatant is injected.
-
Chromatographic Conditions:
Experimental Workflow for Mitotane Quantification using LC-MS/MS
The following diagram illustrates the typical workflow for the quantification of Mitotane in plasma using a stable isotope-labeled internal standard.
Caption: Experimental workflow for LC-MS/MS analysis of Mitotane.
Conclusion
The choice of analytical method for Mitotane quantification depends on the specific requirements of the laboratory, including desired sensitivity, selectivity, and available instrumentation. The LC-MS/MS method using a stable isotope-labeled internal standard like Mitotane-¹³C₁₂ (or Mitotane-d8) offers superior accuracy and precision by effectively compensating for analytical variability.[3][4] While GC-MS and LC-DAD/UV methods are viable alternatives, LC-MS/MS generally provides a lower limit of quantification, which is crucial for studies involving low concentrations of the analyte.[3] The detailed protocols and comparative performance data presented in this guide are intended to assist researchers in making an informed decision for their therapeutic drug monitoring and pharmacokinetic studies of Mitotane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Mitotane Analysis: A Comparative Guide to Linearity and Sensitivity with a ¹³C-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of mitotane (B1677208), achieving the utmost precision and accuracy in its quantification is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, such as a ¹³C-Mitotane, against alternative techniques.
Mitotane, a cornerstone in the treatment of adrenocortical carcinoma, has a narrow therapeutic window, making precise measurement of its plasma concentrations critical for optimizing efficacy while minimizing toxicity. The choice of an appropriate internal standard is fundamental to a robust and reliable quantification method, particularly within the complex biological matrix of plasma. Stable isotope-labeled internal standards are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for analytical variability.
While specific performance data for a ¹³C-Mitotane internal standard is not extensively published, its functional equivalence to other stable isotope-labeled standards, such as deuterated Mitotane (Mitotane-d8), is a well-established principle in bioanalysis. This guide leverages data from methods using Mitotane-d8 as a proxy for ¹³C-Mitotane performance and compares it with commonly employed alternative methods.
Quantitative Performance Data: A Comparative Overview
The linearity and sensitivity of an analytical method are critical parameters for its validation and clinical utility. Linearity, typically expressed by the coefficient of determination (r²), demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a defined range. Sensitivity is often defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
The following table summarizes the performance characteristics of an LC-MS/MS method using a deuterated internal standard and compares it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD) or UV detection.
| Analytical Method | Internal Standard (IS) Type | Linearity (r²) | Analytical Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| LC-MS/MS | Stable Isotope-Labeled (Mitotane-d8) | > 0.99 | Typically 0.1 - 50 | ≤ 0.1 |
| GC-EI-MS | Structural Analog | 0.992[1] | 0.25 - 40[1] | 0.25[1] |
| LC-DAD | Structural Analog (p,p'-DDD) | > 0.9987[2] | 1.00 - 50.00[2] | 1.00[2] |
| HPLC-UV | Structural Analog (Aldrin) | 0.9988 | 1 - 40 | 0.2 |
Note: Data for the LC-MS/MS method with a stable isotope-labeled internal standard is based on the expected performance improvements and data from similar validated methods, as direct comparative studies with a ¹³C standard were not available in the reviewed literature.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing analytical results and for understanding the nuances of each methodology. Below are detailed protocols for the LC-MS/MS method with a stable isotope-labeled internal standard and the alternative GC-MS and LC-DAD methods.
LC-MS/MS with Stable Isotope-Labeled Internal Standard (Mitotane-d8)
This method is favored for its high sensitivity and selectivity.
a) Sample Preparation (Protein Precipitation) [3][4]
-
To 100 µL of plasma sample (calibrator, quality control, or patient sample), add 200 µL of an internal standard working solution (e.g., Mitotane-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
b) Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile (B52724)/methanol).
-
Flow Rate: A typical flow rate is between 0.4 to 0.8 mL/min.
-
Injection Volume: 5-10 µL.
c) Mass Spectrometric Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimized conditions for Mitotane.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Mitotane and the internal standard are monitored.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This method offers a simplified approach for therapeutic drug monitoring.
a) Sample Preparation (Deproteination and Liquid-Liquid Extraction) [1]
-
To a plasma sample, add a methanol (B129727) solution containing the internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Collect the supernatant for analysis.
b) Chromatographic Conditions [1]
-
System: Gas Chromatograph.
-
Column: A suitable capillary column for GC analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Total Run Time: Approximately 12 minutes.
c) Mass Spectrometric Conditions [1]
-
System: Electron Ionization-Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for Mitotane and the internal standard.
Liquid Chromatography with Diode Array Detector (LC-DAD)
This method is a robust and sensitive alternative to GC-MS.
a) Sample Preparation (Protein Precipitation) [2]
-
Spike drug-free plasma samples with Mitotane and an internal standard (e.g., p,p'-DDD).
-
Add acetonitrile to the samples to precipitate the proteins.
-
Centrifuge the samples.
-
Inject 50 µL of the supernatant into the HPLC system.
b) Chromatographic Conditions [2]
-
System: HPLC system with a Diode Array Detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 0.1% formic acid in water (60:40 v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 230 nm.
-
Total Run Time: Approximately 12 minutes.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams are provided.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Therapeutic Drug Monitoring of Mitotane: LC-MS/MS versus Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Therapeutic drug monitoring (TDM) of mitotane (B1677208), a cornerstone in the treatment of adrenocortical carcinoma (ACC), is crucial due to its narrow therapeutic window (14-20 mg/L) and significant inter-individual pharmacokinetic variability.[1][2][3] Maintaining plasma concentrations within this range is essential for optimizing therapeutic efficacy while minimizing severe neurological and gastrointestinal toxicities.[1][4][5] This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay methods for mitotane monitoring, supported by experimental data and detailed methodologies.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for mitotane TDM, offering high sensitivity, specificity, and accuracy.[1] The use of a stable isotope-labeled internal standard, such as mitotane-d8 (B12395720), in LC-MS/MS assays effectively corrects for matrix effects and variability during sample processing, ensuring reliable quantification.[1][6]
In contrast, there is a notable absence of commercially available and validated immunoassays specifically for the direct quantification of mitotane. The primary concern for a hypothetical mitotane immunoassay would be a lack of specificity due to potential cross-reactivity with its numerous metabolites. This is supported by studies showing that mitotane and its metabolites interfere with other steroid immunoassays, such as those for cortisol, leading to erroneously elevated results.[7][8] Such interferences can have significant clinical implications, leading to incorrect dose adjustments.
This guide will delve into the performance characteristics and experimental protocols of LC-MS/MS, and discuss the theoretical challenges and documented interferences that make immunoassays a less suitable option for mitotane monitoring.
Data Presentation: Quantitative Comparison
As validated immunoassays for direct mitotane measurement are not described in the scientific literature, a direct quantitative comparison of performance is not feasible. Instead, this table summarizes the typical performance characteristics of a validated LC-MS/MS method for mitotane and highlights the potential and documented limitations of an immunoassay-based approach.
| Performance Parameter | LC-MS/MS with Isotope-Labeled Internal Standard | Immunoassay (Hypothetical/Indirect Evidence) |
| Specificity | High: Chromatographic separation distinguishes mitotane from its metabolites and other endogenous/exogenous compounds.[1] | Low to Moderate (Predicted): High potential for cross-reactivity with mitotane metabolites (e.g., o,p'-DDE and o,p'-DDA) and other structurally related compounds, leading to falsely elevated results.[7][8] |
| Sensitivity (Lower Limit of Quantification - LLOQ) | High: Typically in the range of 0.1 to 0.78 mg/L.[9][10] | Variable: Dependent on antibody affinity and specificity. May not achieve the required sensitivity for trough level monitoring. |
| Accuracy (% Deviation) | High: Typically within ±15% of the nominal concentration.[2] | Potentially Low: Interference from cross-reactants can lead to significant positive bias.[7][8] |
| Precision (%CV) | High: Intra- and inter-assay precision is generally <15%.[2][9] | Variable: Generally less precise than chromatographic methods.[11] |
| Linear Range | Wide: Typically covers the sub-therapeutic, therapeutic, and toxic ranges (e.g., 0.78-25 mg/L).[9] | Narrower: Often characterized by a non-linear sigmoidal curve.[11] |
| Matrix Effect | Minimized: Co-eluting internal standard effectively compensates for ion suppression or enhancement.[6] | Susceptible: Can be affected by endogenous substances in the patient sample (e.g., lipids, proteins).[12] |
| Throughput | High: Rapid sample preparation (e.g., protein precipitation) and fast chromatographic runs allow for high-throughput analysis.[3] | High: Generally amenable to automation on clinical chemistry analyzers. |
| Development & Validation | Complex: Requires specialized instrumentation and expertise for method development and validation. | Complex: Development of a highly specific monoclonal antibody for a small molecule like mitotane is challenging and time-consuming.[10] |
Experimental Protocols
LC-MS/MS Method for Mitotane Quantification
This protocol is a representative example based on published methods.[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of patient plasma, calibration standards, or quality control samples into a microcentrifuge tube.
-
Add 150 µL of an internal standard working solution (e.g., 100 ng/mL mitotane-d8 in acetonitrile).
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at around 60% B, increase to 95% B over a few minutes, hold, and then re-equilibrate.[2]
-
Flow Rate: 0.4 mL/min.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mitotane: Specific precursor to product ion transition (e.g., m/z 320.0 -> 249.0).
-
Mitotane-d8 (IS): Specific precursor to product ion transition (e.g., m/z 328.0 -> 257.0).
-
-
Quantification: The concentration of mitotane is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[2]
Immunoassay Method (General Principles)
As no specific immunoassay for mitotane is available, this section describes the general principles and the steps that would be involved in its development and execution.
1. Principle: A competitive immunoassay format would likely be employed for a small molecule like mitotane. In this format, unlabeled mitotane in the patient sample competes with a labeled mitotane (e.g., enzyme-conjugated) for a limited number of binding sites on a mitotane-specific antibody that is immobilized on a solid phase (e.g., a microplate well). The amount of signal generated from the labeled mitotane is inversely proportional to the concentration of mitotane in the sample.
2. Hypothetical Workflow:
-
Patient plasma is added to a microplate well coated with a mitotane-specific antibody.
-
A fixed amount of enzyme-labeled mitotane is added.
-
The plate is incubated to allow for competitive binding.
-
The well is washed to remove unbound components.
-
A substrate for the enzyme is added, which generates a measurable signal (e.g., colorimetric, chemiluminescent).
-
The signal is read using a plate reader, and the concentration is determined from a calibration curve.
3. Key Challenge: Antibody Specificity: The critical step in developing a reliable immunoassay is the generation of an antibody that binds specifically to mitotane and not to its major metabolites, o,p'-DDE and o,p'-DDA. Given the structural similarities between the parent drug and its metabolites, achieving this level of specificity is a significant challenge and a likely reason for the absence of such an assay in clinical practice.
Mandatory Visualization
Caption: Experimental Workflows for Mitotane Monitoring.
Caption: Decision Pathway for Mitotane Assay Selection.
Conclusion and Recommendation
The evidence strongly supports the use of LC-MS/MS as the preferred method for the therapeutic drug monitoring of mitotane. Its inherent specificity allows for the accurate quantification of the parent drug, free from interferences from its metabolites, which is critical for appropriate dose adjustments and patient management. The availability of validated protocols and stable isotope-labeled internal standards further solidifies its position as the gold standard in clinical practice.
While immunoassays offer high throughput and ease of use for many analytes, their application to mitotane is fraught with significant challenges. The high likelihood of cross-reactivity with mitotane's metabolites poses a substantial risk of reporting falsely elevated concentrations, which could lead to inappropriate dose reductions and sub-optimal therapy. The lack of commercially available and validated immunoassays for mitotane underscores these difficulties.
Therefore, for researchers, scientists, and drug development professionals involved in the clinical management of ACC or in studies involving mitotane, LC-MS/MS is the only recommended method to ensure accurate and reliable therapeutic drug monitoring.
References
- 1. Mitotane serum level analysis; good agreement between two different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficacy of Mitotane in Human Primary Adrenocortical Carcinoma Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. euroclonegroup.it [euroclonegroup.it]
- 11. reference.medscape.com [reference.medscape.com]
- 12. The Efficacy of Mitotane in Human Primary Adrenocortical Carcinoma Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Mitotane Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Mitotane (B1677208), a critical therapeutic agent for adrenocortical carcinoma. Due to its narrow therapeutic window of 14-20 µg/mL, precise and reliable measurement of Mitotane concentrations in plasma is paramount for effective patient management.[1][2] This document summarizes the performance of various quantification methods based on available experimental data, details their respective protocols, and offers a comparative overview to assist in the selection of the most appropriate analytical technique for clinical and research applications.
While direct inter-laboratory comparison data from formal proficiency testing schemes are not widely published, this guide synthesizes data from various validation studies to present a comparative analysis of commonly employed methodologies.
Quantitative Performance Data
The accurate quantification of Mitotane is predominantly achieved through chromatographic methods coupled with various detection techniques. The choice of method can significantly impact sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of several widely used methods for Mitotane quantification in human plasma.
| Analytical Method | Internal Standard | Linearity (r²) | Analytical Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Inter- and Intra-Assay Precision (%) | Accuracy/Deviation (%) | Reference |
| LC-MS/MS | Mitotane-d8 | >0.99 | Not Specified | Expected in the low ng/mL range | Within ±15% | Within ±15% | [3] |
| GC-EI-MS | Structural Analog | 0.992 | 0.25 - 40 | 0.25 | <9.5% | 91.4 - 101.6% | [1] |
| HPLC-UV | Not Specified | 0.999 | 0.78 - 25 | 0.78 | <4.85% | <13.69% | [2] |
| LC-DAD | p,p'-DDD | >0.9987 | 1.0 - 50.0 | 1.00 | <9.98% | 89.4 - 105.9% | [4] |
Note: The performance of the LC-MS/MS method with Mitotane-d8 is based on expected outcomes due to the well-established benefits of using a stable isotope-labeled internal standard.[5][6] Direct head-to-head comparative data with other methods in a single study is limited.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard, such as Mitotane-d8, is considered the gold standard.[6][7] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it mimics the analyte throughout the entire analytical process, from sample extraction to ionization, effectively compensating for matrix effects and variations in sample preparation.[5][7][8] This leads to superior accuracy and precision compared to the use of structural analogs or other non-deuterated internal standards.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are outlines of the experimental protocols for the key Mitotane quantification methods cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Mitotane-d8
This method offers high sensitivity and selectivity, making it ideal for therapeutic drug monitoring.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a known amount of Mitotane-d8 internal standard solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[3][6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with formic acid).[5]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for both Mitotane and Mitotane-d8 are monitored.
-
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
A robust method that has been simplified for routine therapeutic drug monitoring.
-
Sample Preparation (Deproteination and Liquid-Liquid Extraction):
-
An internal standard is added to the plasma sample.
-
Proteins are precipitated, and the supernatant is subjected to liquid-liquid extraction to isolate Mitotane and the internal standard.[1]
-
-
Chromatographic Conditions:
-
Total Run Time: Approximately 12 minutes.
-
Retention Times: Mitotane at 8.2 minutes and the internal standard at 8.7 minutes.[1]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A widely accessible and cost-effective method suitable for clinical laboratories.
-
Sample Preparation (Protein Precipitation):
-
A single protein precipitation step with methanol (B129727) is performed on 100 µL of plasma.[2]
-
-
Chromatographic Conditions:
Liquid Chromatography with Diode-Array Detection (LC-DAD)
This method provides good performance and is a viable alternative to mass spectrometry-based methods.
-
Sample Preparation (Protein Precipitation):
-
Proteins are precipitated from plasma samples using acetonitrile.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and formic acid in water.
-
Detection Wavelength: 230 nm.
-
Retention Times: Mitotane at 6.0 minutes and the internal standard (p,p'-DDD) at 6.4 minutes.[4]
-
Visualizing the Workflow
To further illustrate the experimental processes, the following diagrams outline the typical workflows for Mitotane quantification.
Caption: General experimental workflow for Mitotane quantification.
Caption: Simplified signaling pathway of Mitotane's action.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle for Precision: Mitotane-13C12 vs. a Structural Analog Internal Standard in Quantitative Analysis
In the therapeutic drug monitoring of Mitotane, an adrenocorticolytic agent with a narrow therapeutic window, the choice of an appropriate internal standard is paramount for accurate and reliable quantification.[1][2][3] This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Mitotane-¹³C₁₂, and a structural analog for the quantification of Mitotane in biological matrices. While Mitotane-¹³C₁₂ offers the theoretical ideal for internal standardization, this comparison will utilize data from its close counterpart, deuterated Mitotane (Mitotane-d8), and a commonly used structural analog, p,p'-DDD, to illustrate the practical performance differences.
Stable isotope-labeled internal standards, such as Mitotane-¹³C₁₂ and Mitotane-d8, are considered the gold standard in quantitative mass spectrometry.[1][4] This is because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior allow for effective compensation for matrix effects and variations in extraction recovery and instrument response.[4][5] Structural analogs, while cost-effective, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, potentially compromising assay accuracy and precision.[1]
Performance Data: A Tale of Two Standards
The following tables summarize the key performance parameters of analytical methods utilizing a stable isotope-labeled internal standard (Mitotane-d8) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a structural analog (p,p'-DDD) by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Table 1: Method Performance Comparison
| Parameter | Stable Isotope-Labeled IS (Mitotane-d8) with LC-MS/MS | Structural Analog IS (p,p'-DDD) with HPLC-DAD |
| Linearity | Within acceptable limits of ±15% (±20% for LLOQ) | R² > 0.9987 (1.0 - 50.0 µg/mL)[6] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but method is described as "highly sensitive"[7] | 1.00 µg/mL[8][6] |
| Accuracy | Within acceptable limits of ±15% (±20% for LLOQ)[3] | 89.4% to 105.9%[8] |
| Precision (CV%) | Within acceptable limits of ±15% (±20% for LLOQ)[3] | Intra- and Inter-assay CV < 9.98%[8][6] |
| Recovery | High and reproducible (specific values not provided in snippets) | 98% to 117%[8] |
Experimental Protocols: A Glimpse into the Methodologies
Method 1: Mitotane Quantification using a Stable Isotope-Labeled Internal Standard (Mitotane-d8) by LC-MS/MS
This method employs a simple protein precipitation for sample preparation followed by a rapid and sensitive LC-MS/MS analysis.[1][2]
1. Sample Preparation: [2]
- To 100 µL of plasma sample (calibrator, quality control, or patient sample), add 200 µL of an internal standard working solution containing Mitotane-d8 in acetonitrile (B52724).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis: [1]
- HPLC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM).
Method 2: Mitotane Quantification using a Structural Analog Internal Standard (p,p'-DDD) by HPLC-DAD
This method also utilizes protein precipitation for sample clean-up, followed by HPLC with UV detection.[8][6]
- Collect drug-free plasma samples in potassium-ethylenediamine tetraacetate (K-EDTA) tubes.
- Spike samples with Mitotane standards and a 25.0 µg/mL solution of the internal standard, p,p'-DDD.
- Precipitate proteins by adding acetonitrile.
- Centrifuge the samples.
- Inject 50 µL of the supernatant into the HPLC system.
- HPLC System: 1260 Infinity II liquid chromatography system (Agilent Technologies) or similar.
- Detector: Diode Array Detector (DAD) at 230 nm.
- Column: Waters Acquity HSS T3, kept at 28°C.
- Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% formic acid in water (0.1%).
- Flow Rate: 0.6 mL/min.
Visualizing the Workflow and Rationale
To further elucidate the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Comparative experimental workflows for Mitotane quantification.
Caption: Principle of analytical variability correction.
Conclusion: The Superior Choice for Robust Quantification
While a well-validated method using a structural analog internal standard can provide acceptable performance, the use of a stable isotope-labeled internal standard like Mitotane-¹³C₁₂ is fundamentally superior for LC-MS/MS analysis. The near-identical chemical and physical properties of a SIL-IS to the analyte ensure a more accurate and precise correction for experimental variability, particularly the unpredictable influence of matrix effects. For researchers and clinicians requiring the highest level of confidence in their quantitative data to guide therapeutic decisions for Mitotane, the adoption of a stable isotope-labeled internal standard is strongly recommended.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Gold Standard for Mitotane Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) of Mitotane (B1677208), ensuring the accuracy and reliability of quantitative analysis is paramount. Mitotane, a cornerstone in the treatment of adrenocortical carcinoma, has a narrow therapeutic window, making precise measurement of its plasma concentrations critical for optimizing efficacy and minimizing toxicity. This guide provides a comprehensive comparison of analytical methodologies, justifying the use of a stable isotope-labeled internal standard (SIL-IS), such as Mitotane-d8, over other alternatives.
The primary challenge in the bioanalysis of Mitotane lies in the inherent complexity of biological matrices like plasma and serum. These samples contain a multitude of endogenous components that can interfere with the analytical signal, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, compromising the accuracy and precision of the results.[1] The use of an appropriate internal standard is crucial to correct for these variations.
While structural analogs can be used as internal standards, a stable isotope-labeled version of the analyte is considered the gold standard in quantitative mass spectrometry.[2][3][4] A SIL-IS, such as Mitotane-d8, is chemically and physically almost identical to the analyte, Mitotane. This near-identical nature ensures that it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3][5] Consequently, any variability encountered by the analyte is mirrored by the SIL-IS, allowing for highly accurate and precise quantification.
Performance Comparison: The Superiority of Stable Isotope-Labeled Standards
The use of a SIL-IS like Mitotane-d8 offers significant advantages in terms of accuracy, precision, and the ability to minimize matrix effects compared to methods that use structural analogs or no internal standard at all. While a direct head-to-head comparison in a single study is not always available, a compilation of data from various validated methods highlights the superior performance of methods employing a SIL-IS.
| Parameter | Method with Stable Isotope-Labeled IS (Mitotane-d8) | Method with Structural Analog IS (e.g., p,p'-DDD) | Method without Internal Standard |
| Accuracy (% Bias) | Typically < 15% | Can be acceptable, but more susceptible to variability | High risk of significant and unpredictable bias |
| Precision (% CV) | Intra- and Inter-assay CVs typically < 15%[5] | Intra- and Inter-assay CVs can be < 10%[6] but may be higher due to differential matrix effects | Poor precision due to uncompensated variability |
| Matrix Effect | Effectively compensated due to co-elution and identical ionization behavior[2][5] | Potential for differential matrix effects between analyte and IS | Not compensated, leading to inaccurate results |
| Lower Limit of Quantification (LLOQ) | Often lower due to improved signal-to-noise and reduced variability[3] | Dependent on method sensitivity, but may be higher than with SIL-IS | Higher LLOQ and reduced reliability at low concentrations |
| Linearity (r²) | Consistently high, typically > 0.99 | Generally good, often > 0.99[6][7] | Can be compromised by matrix effects |
| Recovery | Variability in recovery is effectively corrected by the IS | Differential recovery between analyte and IS can introduce error | Uncorrected, leading to inaccurate quantification |
Experimental Protocols
Key Experiment: Quantification of Mitotane in Human Plasma by LC-MS/MS using Mitotane-d8
This protocol outlines a common and robust method for the therapeutic drug monitoring of Mitotane.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of a working solution of Mitotane-d8 in acetonitrile (B52724) (e.g., 100 ng/mL).[8]
-
Vortex the mixture for 2 minutes to precipitate proteins.[8]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[8]
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.[8]
2. Chromatographic Separation
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid) is typically employed.
-
Injection Volume: 5 µL.[8]
3. Mass Spectrometric Detection
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both Mitotane and Mitotane-d8 are monitored for selective and sensitive detection.
Alternative Experiment: Quantification of Mitotane in Human Plasma by GC-MS using a Structural Analog IS
This protocol provides an alternative method, though it is generally considered less robust than LC-MS/MS with a SIL-IS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard (a structural analog).
-
Perform a deproteination step, for example, with methanol.[7]
-
Extract the analytes using an organic solvent such as ethyl acetate.[7]
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for GC-MS analysis.
2. Chromatographic Separation
-
System: A gas chromatograph.
-
Column: A capillary column suitable for the separation of chlorinated compounds.
-
Carrier Gas: Helium.
3. Mass Spectrometric Detection
-
System: A mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for Mitotane and the internal standard.
Visualizing the Justification and Workflow
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
Caption: Logical relationship demonstrating how a stable isotope-labeled internal standard corrects for analytical interferences.
Caption: Experimental workflow for Mitotane quantification using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Mitotane-13C12: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Mitotane-13C12, a stable isotope-labeled version of the cytotoxic agent Mitotane (B1677208). Adherence to these procedures is critical for personnel safety and environmental protection.
Mitotane is classified as a hazardous substance, a suspected carcinogen, and is highly toxic to aquatic life, necessitating stringent disposal protocols.[1][2][3][4][5] The Carbon-13 label in this compound is a stable, non-radioactive isotope of carbon.[6][7] Consequently, the disposal procedures are dictated by the hazardous nature of the mitotane molecule itself, and no additional precautions for radioactivity are required.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with extreme care in a well-ventilated area or under a chemical fume hood to avoid the creation and inhalation of dust.[1][2][5] All personnel involved in the handling and disposal of this compound must be trained in the correct procedures for managing cytotoxic drugs.[1]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent accidental exposure. The following table summarizes the recommended equipment.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., double gloving with nitrile) | Prevents skin contact and absorption.[2][3][8][9] |
| Protective Clothing | Disposable, impermeable gown or lab coat | Minimizes contamination of personal clothing.[2][8][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and splashes.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of inhaling dust particles.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that ensures complete containment and adherence to local, state, and federal regulations for hazardous waste.[2][3]
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, must be segregated from non-hazardous waste.[2]
-
Collect all solid waste directly into a designated, clearly labeled, leak-proof hazardous waste container with a secure lid.[2] The container should be marked as "Hazardous Waste: Cytotoxic" and include the chemical name "this compound".[2][10][11]
-
For liquid waste containing this compound, use a dedicated, sealed, and shatter-resistant container, also clearly labeled as hazardous cytotoxic waste.[2]
-
-
Sharps Disposal:
-
Decontamination of Work Surfaces:
-
Final Disposal:
-
Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[5]
-
The primary method for the disposal of cytotoxic waste is typically high-temperature incineration.[5] Secure chemical landfill disposal may also be an option depending on regulations.[1]
-
DO NOT dispose of this compound down the drain or mix it with other waste streams unless explicitly instructed by disposal professionals.[5][10]
-
Spill Management
A cytotoxic spill kit should be readily available in any area where this compound is handled.[1][5] In the event of a spill:
-
Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated.[5]
-
Don Appropriate PPE: Before cleaning the spill, put on all recommended personal protective equipment.
-
Contain the Spill: Prevent the spillage from entering drains or water courses.[1][5]
-
Clean-up:
-
Dispose of Spill Debris: Place all cleanup materials into the designated hazardous cytotoxic waste container.[1][2]
-
Decontaminate: Thoroughly decontaminate the spill area.[2]
Experimental Protocols and Data Presentation
Currently, specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets beyond the general procedures outlined above. The focus of safety and regulatory documents is on the established procedures for handling and disposing of cytotoxic and hazardous chemical waste, rather than on experimental variations of these processes. Quantitative data is primarily related to toxicity rather than disposal metrics.
Visualizing the Disposal Workflow
To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Operational Guide for Handling Mitotane-13C12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mitotane-13C12. The following procedural steps are designed to ensure the safe handling, use, and disposal of this compound.
Compound Information:
This compound is an isotopically labeled form of Mitotane, a cytotoxic agent. The Carbon-13 (¹³C) isotope is stable and non-radioactive, meaning it does not pose a radiological hazard.[1][] Therefore, the safety precautions required for this compound are identical to those for unlabeled Mitotane.[1] Mitotane is classified as a hazardous substance, a suspected carcinogen, and is toxic to aquatic life.[3][4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure when handling this compound.[3] The following table summarizes the required PPE.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Tested against chemotherapy drugs (e.g., ASTM D6978-05). Double gloving is recommended.[6] | Prevents skin contact and absorption.[3] One pair should be worn under the gown cuff and the other over.[6] |
| Protective Clothing | Disposable, long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[6] | Minimizes contamination of personal clothing.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][7] A full-face shield should be worn when there is a risk of splashing.[7] | Protects eyes from dust and splashes.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[3][6] | Required if there is a risk of inhaling dust.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is critical to minimize exposure risk.
1. Preparation and Work Area Setup:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control for airborne particles.[1]
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available before beginning work.[4]
-
Waste Containers: Have clearly labeled, leak-proof hazardous waste containers ready for all contaminated materials.[3]
2. Handling the Compound:
-
Avoid Dust Generation: When handling the powdered form of this compound, minimize the creation of dust.[1][3]
-
Weighing: Weigh the compound within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly before and after handling the compound, even after removing gloves.[9][10]
3. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert others in the vicinity and secure the area.[4][11]
-
PPE: Don the appropriate PPE, including a respirator, before cleaning the spill.[11]
-
Containment: Cover the spill with absorbent material from the cytotoxic spill kit to prevent it from spreading.[11]
-
Cleanup: Carefully collect all contaminated materials and place them in the designated hazardous waste container.[11]
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[3][11]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations.[3][4]
1. Waste Segregation:
-
Segregate all this compound waste from other laboratory waste streams.[3] This includes unused product, empty containers, contaminated PPE (gloves, gowns, etc.), and any lab supplies that have come into contact with the compound.[3]
2. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE and lab supplies, in a designated, leak-proof, and puncture-resistant container with a secure lid.[3]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cytotoxic" and include the chemical name "this compound".[3]
3. Final Disposal:
-
Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.[4]
-
DO NOT dispose of this compound down the drain.[4]
-
DO NOT mix with other waste streams unless specifically instructed by the disposal company.[4]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. oncolink.org [oncolink.org]
- 10. dam.upmc.com [dam.upmc.com]
- 11. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
